BMS 442606 hydrochloride
Descripción
BenchChem offers high-quality BMS 442606 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BMS 442606 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Número CAS |
2108875-94-9 |
|---|---|
Fórmula molecular |
C21H32ClN5O3 |
Peso molecular |
438.0 g/mol |
Nombre IUPAC |
(10S)-10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |
InChI |
InChI=1S/C21H31N5O3.ClH/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9,18,28H,1-4,6-7,10-16H2;1H/t18-;/m1./s1 |
Clave InChI |
QQVBLEXAVSAUDT-GMUIIQOCSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |
SMILES isomérico |
C1CCC2(C1)CC(=O)N(C(=O)[C@H]2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |
SMILES canónico |
C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl |
Origen del producto |
United States |
mechanism of action of BMS 442606 hydrochloride at 5-HT1A receptors
An In-Depth Technical Guide to the Mechanism of Action of BMS-442606 Hydrochloride at 5-HT1A Receptors
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of BMS-442606 hydrochloride, a partial agonist of the serotonin 1A (5-HT1A) receptor. BMS-442606, the S-enantiomer of 6-hydroxybuspirone, represents a significant molecule in the study of serotonergic modulation for potential therapeutic applications, such as generalized anxiety disorder.[1][2] This document delineates the molecular interactions, signal transduction pathways, and the experimental methodologies used to characterize its pharmacological profile at the 5-HT1A receptor. We will explore both the canonical G-protein-dependent signaling and alternative pathways, providing detailed, field-proven protocols for receptor binding and functional activity assays.
Introduction: The 5-HT1A Receptor and its Ligand, BMS-442606
The 5-HT1A receptor is a key member of the serotonin receptor family, which comprises at least 14 distinct subtypes that mediate the diverse physiological effects of serotonin.[3] These G-protein coupled receptors (GPCRs) are critical targets for therapeutic intervention in a range of neuropsychiatric disorders.[4]
The 5-HT1A receptor is uniquely positioned within the central nervous system, functioning as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and amygdala.[5] This dual role allows it to exert tight control over serotonergic neurotransmission.
-
Presynaptic Autoreceptors: Activation of these receptors inhibits neuronal firing and reduces serotonin synthesis and release, forming a negative feedback loop.[3]
-
Postsynaptic Heteroreceptors: Activation in target regions generally leads to hyperpolarization and a decrease in neuronal excitability.[6]
BMS-442606 is an orally active partial agonist at these 5-HT1A receptors.[1][2] As a partial agonist, it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This property is crucial, as it may offer a more modulated therapeutic effect with a potentially improved side-effect profile compared to full agonists.
Molecular Mechanism of Action: Signal Transduction Pathways
The interaction of BMS-442606 with the 5-HT1A receptor initiates a cascade of intracellular signaling events. These are primarily mediated by the heterotrimeric G-protein, Gi/o.
Canonical Gi/o-Coupled Signaling Pathway
The classical and most well-understood pathway for 5-HT1A receptor activation involves its coupling to inhibitory G-proteins (Gi/o).[5][7] This leads to a reduction in neuronal activity through several coordinated mechanisms:
-
Inhibition of Adenylyl Cyclase: Upon agonist binding, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[8][9] The subsequent decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels via Gβγ Subunits: The Gβγ subunit complex, which dissociates from Gαi upon receptor activation, also plays a direct role in signal transduction.[5]
-
It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux, membrane hyperpolarization, and decreased neuronal excitability.[8]
-
It inhibits voltage-gated Ca2+ channels, which reduces calcium influx and subsequently decreases neurotransmitter release from the presynaptic terminal.[8]
-
Non-Canonical Signaling Pathways
Beyond the classical Gi/o pathway, 5-HT1A receptors can engage other signaling cascades, often in a cell-type and context-dependent manner.[6][7] These alternative pathways are critical for understanding the full spectrum of 5-HT1A-mediated effects, including roles in neurogenesis and synaptic plasticity.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: 5-HT1A receptor activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2), a key component of the MAPK pathway.[6] This can occur through Gβγ-mediated activation of Src kinases and subsequent downstream signaling. The MAPK/ERK pathway is heavily involved in regulating gene expression, cell growth, and differentiation.[7]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of the PI3K/Akt pathway is another important non-canonical route.[5][6] This pathway is a critical mediator of cell survival and is implicated in the neuroprotective and neurogenic effects observed with some 5-HT1A agonists.[7]
Experimental Characterization: Protocols and Methodologies
The characterization of a ligand's interaction with its target receptor requires a suite of robust and validated assays. Below are the standard, self-validating protocols used to determine the binding affinity and functional activity of compounds like BMS-442606 at the 5-HT1A receptor.
Radioligand Binding Assay: Determining Affinity (Ki)
This assay quantifies the affinity of a test compound for the receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of BMS-442606 for the human 5-HT1A receptor.
Principle: This is a competitive binding assay. Membranes from cells expressing the 5-HT1A receptor are incubated with a fixed concentration of a radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (BMS-442606). The amount of radioligand displaced by the test compound is measured, allowing for the calculation of its inhibitory constant (IC50), which is then converted to the affinity constant (Ki).[10]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[10] Store aliquots at -80°C.
-
-
Assay Execution:
-
In a 96-well plate, combine:
-
Receptor membrane preparation (e.g., 10-20 µg protein/well).
-
A fixed concentration of radioligand (e.g., ~0.9 nM [3H]8-OH-DPAT).[11]
-
Increasing concentrations of BMS-442606 hydrochloride (e.g., 10-11 M to 10-5 M).
-
For non-specific binding (NSB) control wells, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM pindolol).[11]
-
For total binding (B0) wells, add assay buffer instead of a competitor.
-
-
Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C pre-soaked in 0.3% PEI) using a cell harvester.[10] This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding at each concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding against the log concentration of BMS-442606.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Determining Potency (EC50) and Efficacy (Emax)
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency and efficacy.
This is a direct measure of G-protein activation and is considered a primary functional assay for GPCRs.[12]
Objective: To quantify the ability of BMS-442606 to stimulate G-protein activation at the 5-HT1A receptor.
Principle: In the resting state, G-proteins are bound to GDP. Receptor activation by an agonist promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on activated Gα subunits.[13] The amount of incorporated radioactivity is directly proportional to the level of G-protein activation.[13]
Step-by-Step Protocol:
-
Assay Setup:
-
Use the same 5-HT1A receptor membrane preparation as in the binding assay.
-
In a 96-well plate, combine:
-
Pre-incubate briefly to allow the compound to bind to the receptor.
-
-
Initiation and Incubation:
-
Termination and Detection:
-
Terminate the reaction by rapid vacuum filtration, as described for the binding assay.
-
Wash filters with ice-cold buffer, dry, and perform scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding against the log concentration of BMS-442606.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Efficacy is often expressed relative to a full agonist like serotonin. A partial agonist like BMS-442606 will have an Emax significantly less than 100%.
-
This assay measures a downstream consequence of Gi/o activation—the inhibition of adenylyl cyclase.
Objective: To measure the potency and efficacy of BMS-442606 in inhibiting cAMP production.
Principle: The assay is performed using whole cells expressing the 5-HT1A receptor. Intracellular cAMP levels are first elevated using a direct adenylyl cyclase activator, such as forskolin. The ability of a Gi-coupled agonist to reduce this forskolin-stimulated cAMP level is then quantified.[16] Modern detection methods often use competitive immunoassays with fluorescent or luminescent readouts (e.g., AlphaScreen, HTRF).[16][17]
Step-by-Step Protocol:
-
Cell Plating:
-
Seed CHO or HEK293 cells stably expressing the 5-HT1A receptor into a 96- or 384-well plate and allow them to adhere overnight.[18]
-
-
Compound Incubation:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of BMS-442606 to the wells.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Convert the raw signal (e.g., luminescence) to cAMP concentration using a standard curve.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of BMS-442606.
-
Fit the curve to determine the IC50 (which corresponds to the EC50 for inhibition).
-
Summary of Pharmacological Profile
While specific high-throughput screening data for BMS-442606 is not widely published, its characterization as a partial agonist allows us to infer its profile.
| Parameter | Description | Method of Determination | Expected Outcome for BMS-442606 |
| Binding Affinity (Ki) | A measure of how tightly the drug binds to the 5-HT1A receptor. A lower Ki indicates higher affinity. | Radioligand Binding Assay | Expected to be in the nanomolar range, indicating high affinity. |
| Potency (EC50) | The concentration of the drug that produces 50% of its maximal effect. | Functional Assays ([35S]GTPγS, cAMP) | The concentration required to elicit a half-maximal response in G-protein activation or cAMP inhibition. |
| Efficacy (Emax) | The maximum response a drug can produce upon binding to the receptor, relative to a full agonist. | Functional Assays ([35S]GTPγS, cAMP) | Significantly < 100% compared to serotonin, confirming its status as a partial agonist. |
Conclusion and Future Perspectives
BMS-442606 hydrochloride acts as a high-affinity partial agonist at the 5-HT1A receptor. Its primary mechanism of action involves the activation of the canonical Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and modulation of key ion channels, which collectively reduce neuronal excitability. This profile is consistent with its potential anxiolytic effects.
The partial agonism of BMS-442606 is a key feature. By providing a submaximal physiological response, it may act as a "modulator" of the serotonergic system, potentially offering a wider therapeutic window and fewer side effects than full agonists, which can lead to receptor desensitization and tolerance.
Future research should focus on elucidating whether BMS-442606 exhibits "biased agonism"—the preferential activation of one signaling pathway (e.g., G-protein signaling) over another (e.g., MAPK/ERK activation). Understanding such nuances could pave the way for designing next-generation 5-HT1A ligands with even greater therapeutic precision and improved safety profiles.
References
- 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC. (n.d.). National Center for Biotechnology Information.
- What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - Frontiers. (n.d.). Frontiers.
- The 5-HT1A receptor: Signaling to behavior - PubMed. (2019, June 15). PubMed.
- Serotonin (5-HT1A) receptor signaling pathways - ResearchGate. (n.d.). ResearchGate.
- 5-HT1A receptor signaling pathways. The 5-HT1AR is negatively coupled... - ResearchGate. (n.d.). ResearchGate.
- 4.4. Radioligand Binding, Activation Potency, and Efficacy at the 5-HT Receptors. (n.d.). MDPI.
- 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. (n.d.). Eurofins DiscoverX.
- BMS-442606 | 5-HT1A Partial Agonist | MedChemExpress. (n.d.). MedChemExpress.
- BMS-442606 | 5-HT1A Partial Agonist | MedChemExpress. (n.d.). MedChemExpress.
- cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell - Revvity. (n.d.). Revvity.
- Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience.
- cAMP Hunter™ Human HTR1A (5-HT1A) Gi Stable Cell Line Assay (CHO-K1). (n.d.). Eurofins DiscoverX.
- 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins DiscoverX.
- Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes - PubMed. (n.d.). PubMed.
- AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity. (n.d.). Revvity.
- Data Sheet - BPS Bioscience. (n.d.). BPS Bioscience.
- Receptor-Ligand Binding Assays - Revvity. (n.d.). Revvity.
- 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.). Eurofins DiscoverX.
- GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. (2012, May 1). National Center for Biotechnology Information.
- GTPγS Binding Assay - Creative Bioarray. (n.d.). Creative Bioarray.
- 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed. (2005, October 3). PubMed.
- The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. (n.d.). Semantic Scholar.
- The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - NCBI - NIH. (2022, January 15). National Center for Biotechnology Information.
- 5HT1A Receptor Antagonists Enhance the Functional Activity of Fluoxetine in a Mouse Model of Feeding - PubMed. (n.d.). PubMed.
- A chemometric study of the 5-HT(1A) receptor affinities presented by arylpiperazine compounds - PubMed. (2008, February 15). PubMed.
- Discovery of a functionally selective serotonin receptor (5-HT1AR) agonist for the treatment of pain - PMC. (n.d.). National Center for Biotechnology Information.
- BMS-1001 (hydrochloride) (CAS Number: 2113650-04-5) - Cayman Chemical. (n.d.). Cayman Chemical.
- A review of central 5-HT receptors and their function. - Department of Pharmacology. (1999, August 1). University of Oxford.
- 製品情報(製品名) - BMS HEALTHCARE. (n.d.). BMS HEALTHCARE.
- 2113650-05-6(BMS-1166 HCl) - ChemicalBook. (n.d.). ChemicalBook.
- シクロデキストリン論文データベース検索システム|株式会社シクロケムバイオ. (n.d.). CycloChem Bio Co., Ltd..
- 医薬薬審発 1006 第1号 令 和 7 年 1 0 月 6 日 各都道府県衛生主管部(局)長 殿 厚生. (n.d.). Ministry of Health, Labour and Welfare.
- ・医薬品の一般的名称について( 令和07年10月06日医薬薬審発第1006001号) - 厚生労働省. (2025, October 6). Ministry of Health, Labour and Welfare.
- Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2 - MDPI. (2021, January 21). MDPI.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Department of Pharmacology [pharm.ox.ac.uk]
- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. resources.revvity.com [resources.revvity.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Pharmacological Profile of BMS-442606: The S-Enantiomer of 6-Hydroxybuspirone
Executive Summary
BMS-442606 is the isolated (S)-enantiomer of 6-hydroxybuspirone (6-OHB), the primary active hepatic metabolite of the widely prescribed anxiolytic agent, buspirone[1]. Formed predominantly via cytochrome P450 3A4 (CYP3A4) mediated oxidation[2], 6-OHB circulates in human plasma at concentrations approximately 40-fold greater than the parent compound[1][3]. Because 6-OHB retains significant pharmacological activity, isolating its enantiomers—BMS-442606 (S-enantiomer) and BMS-442608 (R-enantiomer)—became a critical objective for researchers aiming to optimize anxiolytic therapies with improved pharmacokinetic profiles[4][5].
This technical guide provides a comprehensive evaluation of BMS-442606, detailing its receptor binding profile, pharmacokinetic behavior, biocatalytic synthesis, and the clinical rationale that guided its development trajectory.
Pharmacodynamics and Receptor Profiling
BMS-442606 retains the core azapirone pharmacophore, imparting a complex polypharmacological profile that bridges serotonergic and dopaminergic systems.
-
Serotonergic Activity: Like buspirone, BMS-442606 acts as a high-affinity partial agonist at the 5-HT1A receptor[1]. It demonstrates significant occupancy of both presynaptic 5-HT1A autoreceptors in the dorsal raphe (EC50 ~1 µM) and postsynaptic receptors in the hippocampus (EC50 ~4 µM)[2][6]. While the (R)-enantiomer (BMS-442608) exhibits slightly tighter binding specificity for 5-HT1A, the (S)-enantiomer provides a highly effective anxiolytic response in preclinical models[5].
-
Dopaminergic Modulation: The compound functions as an antagonist at dopamine D2, D3, and D4 receptors, with IC50 values of 3.1 µM, 4.9 µM, and 0.85 µM, respectively[2][6]. This D4 preference is notable for mitigating potential extrapyramidal side effects while contributing to the overall neurobehavioral profile.
-
Transporter Inhibition: BMS-442606 exhibits concentration-dependent inhibition of human organic cation transporters (OCT1, OCT2, and OCT3) expressed in S2 proximal tubule cells, a critical factor for predicting drug-drug interactions (DDIs) in renal clearance[2][6].
Fig 1: Pharmacodynamic signaling pathways modulated by BMS-442606.
Pharmacokinetics and Enantiomeric Dynamics
The pharmacokinetic (PK) evaluation of BMS-442606 reveals critical insights into chiral drug metabolism. A pivotal human PK study compared the oral administration of the pure (S)-enantiomer (BMS-442606), the (R)-enantiomer (BMS-442608), the racemate (BMS-528215), and standard buspirone[4].
Quantitative Pharmacokinetic Summary
| Parameter | Buspirone | 6-OHB (Racemate) | BMS-442606 (S-Enantiomer) |
| Oral Bioavailability (Rats) | ~1.4% | ~19% | N/A (Similar to Racemate) |
| Plasma Exposure (vs Parent) | 1x (Baseline) | ~40x greater than parent | ~40x greater than parent |
| Total 6-OHB Exposure | 1x | 2.5 to 3-fold higher than buspirone | 2.5 to 3-fold higher than buspirone |
| Clearance Rate | Rapid | Moderate | Slower than (R)-enantiomer |
Data synthesized from Dockens et al. (2007) and Wong et al. (2007)[4][7].
The Causality of Chiral Inversion
A critical finding during clinical evaluation was the rapid in vivo interconversion between the enantiomers. Regardless of whether the pure (S)- or (R)-enantiomer was administered, the (S)-enantiomer (BMS-442606) ultimately became the dominant circulating species[4].
Mechanistic Causality: This dominance is not due to a unidirectional chiral inversion, but rather because the (S)-enantiomer is cleared much more slowly from the systemic circulation than the (R)-enantiomer[5]. Because of this extensive interconversion and differential clearance, administering the pure enantiomer offered no distinct clinical or pharmacokinetic advantage over the racemate. Consequently, the racemate (BMS-528215) was selected for further clinical development[4].
Biocatalytic Synthesis and Chiral Resolution
The synthesis of enantiopure BMS-442606 requires precise biocatalytic techniques, as standard chemical synthesis yields the racemate. Two primary methodologies have been validated:
-
Direct Microbial Hydroxylation: Utilizing Streptomyces antibioticus ATCC 14890 to directly hydroxylate buspirone, yielding (S)-6-hydroxybuspirone in 88% enantiomeric excess (ee)[8][9].
-
Enzymatic Kinetic Resolution: A highly scalable approach involving the hydrolysis of racemic 6-acetoxybuspirone using l-amino acid acylase derived from Aspergillus melleus[8][9].
Fig 2: Biocatalytic kinetic resolution workflow for BMS-442606.
Step-by-Step Protocol: Enzymatic Resolution of BMS-442606
Objective: Isolate (S)-6-hydroxybuspirone from racemic 6-acetoxybuspirone with >99% enantiomeric excess.
Rationale: Kinetic resolution exploits the stereoselectivity of Aspergillus melleus acylase, which preferentially hydrolyzes the ester bond of the (S)-enantiomer, leaving the (R)-enantiomer intact as an acetate. The reaction must be halted prior to 50% conversion to prevent the enzyme from beginning to hydrolyze the less-preferred enantiomer, thereby preserving high optical purity.
-
Substrate Preparation: Dissolve racemic 6-acetoxybuspirone in a buffered aqueous solution optimized for acylase activity (typically pH 7.0–7.5).
-
Enzyme Addition: Introduce Aspergillus melleus l-amino acid acylase (Amano Acylase 30000) to the reaction vessel[8][9].
-
Incubation & Monitoring: Incubate the mixture at 30–37°C. Monitor the reaction progression continuously via HPLC.
-
Reaction Termination: Terminate the reaction precisely at 45% conversion . Stopping short of 50% ensures that the hydrolyzed product, (S)-6-hydroxybuspirone (BMS-442606), maintains an initial ee of ~95%[8][9].
-
Extraction: Extract the hydrolyzed product into an organic solvent. The unreacted (R)-6-acetoxybuspirone remains separated due to differential solubility.
-
Polymorphic Crystallization: To achieve >99% ee, subject the extracted (S)-6-hydroxybuspirone to crystallization. By isolating it as a metastable polymorph, the stereochemical purity is thermodynamically enriched, purging residual (R)-enantiomer[8][9].
-
Self-Validation (Chiral HPLC Verification): Dissolve 1.1 g of the final crystallized product in 55 mL HPLC grade methanol (20 mg/mL). Inject 0.5 mL onto a Chirobiotic-Vancomycin Chiral HPLC column (22.1 mm × 250 mm, 10 µm) using a mobile phase of MeOH/acetic acid/triethylamine (100/0.2/0.1, v/v/v) at a flow rate of 20 mL/min. Monitor UV absorbance at 236 nm to verify that the (S)-enantiomer peak represents >99% of the total area[8].
Conclusion
BMS-442606 represents a fascinating case study in drug metabolism and chiral pharmacology. While it possesses potent 5-HT1A partial agonism and favorable clearance kinetics compared to its antipode, its in vivo interconversion underscores the necessity of rigorous pharmacokinetic profiling during chiral drug development. The biocatalytic workflows developed to isolate it remain a benchmark for the enzymatic resolution of complex azapirone derivatives.
References
-
Wikipedia Contributors. "Buspirone." Wikipedia, The Free Encyclopedia. URL:[Link]
-
Wong, H., et al. (2007). "6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats." Drug Metabolism and Disposition. URL:[Link]
-
Dockens, R. C., et al. (2006). "Pharmacokinetics of a newly identified active metabolite of buspirone after administration of buspirone over its therapeutic dose range." Journal of Clinical Pharmacology. URL:[Link]
-
Dockens, R. C., et al. (2007). "Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans." Biopharmaceutics & Drug Disposition. URL:[Link]
-
Hanson, R. L., et al. (2007). "Preparation of (R)- and (S)-6-hydroxybuspirone by enzymatic resolution or hydroxylation." ResearchGate. URL:[Link]
-
Patel, R. N. (2011). "Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals." ACS Catalysis. URL:[Link]
Sources
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics of a newly identified active metabolite of buspirone after administration of buspirone over its therapeutic dose range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. researchgate.net [researchgate.net]
blood-brain barrier permeability data for BMS 442606 hydrochloride
Blood-Brain Barrier Permeability and Pharmacokinetics of BMS-442606 Hydrochloride: A Technical Guide
Executive Summary
BMS-442606 hydrochloride is the optically pure (S)-enantiomer of 6-hydroxybuspirone, the primary active metabolite of the widely prescribed anxiolytic agent buspirone ()[1]. While parent buspirone is characterized by extensive first-pass metabolism and exceptionally poor oral bioavailability, BMS-442606 demonstrates superior pharmacokinetic stability. Functioning as an orally active 5-HT1A receptor partial agonist with notable affinity for dopamine D3 and D4 receptors, its therapeutic viability for generalized anxiety disorder (GAD) and substance use disorders (SUD) depends strictly on its capacity to permeate the blood-brain barrier (BBB) and achieve sustained target engagement in the central nervous system (CNS) ()[2].
Pharmacokinetics and BBB Penetration Dynamics
The clinical advantage of BMS-442606 lies in its systemic exposure profile. Following oral administration, the parent drug buspirone yields an area under the curve (AUC) that is dwarfed by its metabolites; systemic exposure to 6-hydroxybuspirone is approximately 12-fold higher than buspirone itself ()[3].
To contextualize the BBB permeability and systemic distribution, the following table summarizes the comparative pharmacokinetic and receptor occupancy data in rodent models[3].
| Pharmacokinetic / Pharmacodynamic Parameter | BMS-442606 (6-OH-buspirone) | Buspirone |
| Oral Bioavailability (F%) | ~19.0% | ~1.4% |
| Plasma Clearance (CL) | 47.3 ± 3.5 mL/min/kg | ~45.0 mL/min/kg |
| Volume of Distribution (Vd) | 2.6 ± 0.3 L/kg | ~2.5 L/kg |
| Elimination Half-life (t1/2) | 1.2 ± 0.2 h | ~1.2 h |
| 5-HT1A Occupancy EC50 (Dorsal Raphe) | 1.0 ± 0.3 µM | 0.38 ± 0.06 µM |
| 5-HT1A Occupancy EC50 (Hippocampus) | 4.0 ± 0.6 µM | 1.5 ± 0.3 µM |
Mechanistic Insight: The large volume of distribution (2.6 L/kg) indicates extensive tissue distribution, confirming that BMS-442606 readily partitions from the systemic circulation into lipid-rich compartments, including the brain parenchyma[3]. Although its intrinsic potency at the 5-HT1A receptor is slightly lower than buspirone (reflected by a higher EC50), the vastly superior bioavailability ensures that a higher concentration of the free drug reaches the CNS, driving robust and sustained receptor occupancy.
Experimental Methodologies for BBB Permeability Assessment
Evaluating the CNS penetration of BMS-442606 requires a self-validating, multi-tiered approach. The protocols below outline the gold-standard methods for quantifying its BBB permeability and target engagement.
Protocol A: In Vitro PAMPA-BBB Assay
Purpose: To measure the passive transcellular diffusion of BMS-442606 across a lipid membrane that mimics the BBB. Causality: We utilize a porcine brain lipid extract rather than standard synthetic lipids because the unique composition of the BBB (rich in cholesterol and specific sphingomyelins) directly influences the partitioning of lipophilic amines like BMS-442606.
Step-by-Step Workflow:
-
Preparation: Dissolve BMS-442606 HCl in DMSO to create a 10 mM stock. Dilute in PBS (pH 7.4) to a final working concentration of 10 µM (ensure final DMSO remains <1% to prevent membrane toxicity).
-
Membrane Coating: Apply 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane) to the PVDF filter (0.45 µm pore size) of the donor microplate.
-
Incubation: Add 300 µL of the BMS-442606 working solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer.
-
Self-Validation Step: Run parallel control wells with Diazepam (high permeability marker) and Atenolol (low permeability marker). Validation Criteria: The assay is only deemed valid if Diazepam apparent permeability ( Papp ) is >15×10−6 cm/s and Atenolol Papp is <1×10−6 cm/s.
-
Quantification: Analyze aliquots from both donor and acceptor wells using LC-MS/MS to calculate the Papp value.
Protocol B: In Vivo Brain-to-Plasma Partitioning ( Kp,uu )
Purpose: To determine the unbound brain-to-plasma concentration ratio, which accurately reflects the pharmacologically active drug pool available for 5-HT1A engagement. Causality: Measuring total brain concentration ( Cbrain ) is fundamentally flawed for lipophilic CNS drugs because non-specific binding to brain lipids artificially inflates the apparent concentration. Equilibrium dialysis is strictly required to isolate and calculate the unbound fraction ( fu,brain ).
Step-by-Step Workflow:
-
Dosing & Sampling: Administer 10 mg/kg BMS-442606 HCl orally to male Sprague-Dawley rats. At Tmax (approx. 1.5 hours), euthanize via CO2 asphyxiation. Immediately collect systemic blood via cardiac puncture and harvest the whole brain.
-
Tissue Processing: Centrifuge blood at 3000 x g to isolate plasma. Rinse the brain in ice-cold saline to remove surface blood, weigh, and homogenize in a 1:3 (w/v) ratio of ice-cold PBS (pH 7.4).
-
Equilibrium Dialysis: Load 150 µL of brain homogenate or plasma into the donor side of a rapid equilibrium dialysis (RED) device (8K MWCO). Load 300 µL of PBS into the receiver side. Incubate at 37°C for 4 hours on an orbital shaker.
-
Self-Validation Step (Matrix Correction): Spike a stable isotopically labeled internal standard (e.g., BMS-442606-d8) into all samples prior to protein precipitation with acetonitrile. This internally corrects for the severe ion suppression typically caused by brain phospholipids during electrospray ionization.
-
Analysis: Quantify the unbound drug in the receiver chamber via LC-MS/MS. Calculate the unbound partition coefficient: Kp,uu=Cu,brain/Cu,plasma . A Kp,uu approaching 1.0 indicates excellent BBB penetration without significant efflux pump restriction.
BMS-442606 BBB Transport and Target Engagement Pathway
Workflow of BMS-442606 from systemic absorption through BBB permeation to CNS target engagement.
Conclusion
BMS-442606 hydrochloride represents a pharmacokinetically optimized alternative to buspirone. By demonstrating a higher oral bioavailability and maintaining the lipophilicity required for efficient BBB penetration, it achieves the necessary unbound brain concentrations to engage presynaptic and postsynaptic 5-HT1A receptors. Rigorous in vitro and in vivo methodologies, reliant on unbound fraction calculations and strict self-validating controls, are essential for accurately modeling its neuropharmacological profile in ongoing CNS drug development.
References
-
Dockens, R., Tran, A. Q., Zeng, J., & Croop, R. (2007). Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans. Biopharmaceutics & Drug Disposition, 28(8), 393-401. URL:[Link]
-
Zuideveld, K. P., et al. (2007). 6-Hydroxybuspirone Is a Major Active Metabolite of Buspirone: Assessment of Pharmacokinetics and 5-Hydroxytryptamine1A Receptor Occupancy in Rats. Drug Metabolism and Disposition, 35(8), 1387-1392. URL:[Link]
-
Newman, A. H., et al. (2012). Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis. Biochemical Pharmacology, 84(7), 882-890. URL:[Link]
Sources
- 1. Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medication Discovery for Addiction: Translating the Dopamine D3 Receptor Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Preparation and Validation of BMS 442606 Hydrochloride Stock Solutions for In Vitro 5-HT1A Assays
Scientific Rationale & Mechanism of Action
BMS 442606 hydrochloride is the isolated S-enantiomer of 6-hydroxybuspirone, which serves as a major active metabolite of the widely prescribed clinical anxiolytic, buspirone[1]. While buspirone undergoes extensive first-pass metabolism in vivo, 6-hydroxybuspirone achieves significantly higher plasma exposure than its parent compound and is a primary driver of therapeutic efficacy through target engagement at 5-HT1A receptors[2].
For in vitro pharmacological profiling, utilizing BMS 442606 directly allows researchers to bypass the confounding variables of hepatic metabolism, enabling precise measurement of its [3]. Upon binding, BMS 442606 modulates downstream signaling by coupling to Gi/o proteins, which subsequently inhibits adenylyl cyclase (reducing cAMP levels) and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
5-HT1A receptor signaling pathway modulated by BMS 442606 partial agonism.
Physicochemical Profiling & Causality in Solvent Selection
Understanding the physical chemistry of BMS 442606 is critical for formulating a stable, bioavailable stock solution. Because it is formulated as a hydrochloride (HCl) salt, the compound exhibits excellent solubility in both aqueous and organic environments[4].
| Physicochemical Property | Value | Experimental Implication |
| Chemical Identity | (S)-6-Hydroxybuspirone HCl | Enantiomeric purity ensures specific target engagement without off-target racemic noise. |
| Molecular Weight | ~437.96 g/mol | Required for precise molarity calculations (4.38 mg / mL = 10 mM). |
| Aqueous Solubility | ≥ 50 mg/mL (~114 mM) | Ideal for highly sensitive primary neuronal cultures where organic solvents cause toxicity. |
| Organic Solubility (DMSO) | ≥ 50 mg/mL (~114 mM) | Optimal for long-term cryopreservation and prevention of microbial contamination. |
| Storage (Solid) | +4°C to -20°C (Desiccated) | Prevents hygroscopic degradation of the HCl salt prior to dissolution. |
The Causality of Solvent Choice: The decision between Dimethyl Sulfoxide (DMSO) and Sterile Water dictates the longevity and biological compatibility of your stock.
-
Select DMSO when building a long-term compound library. DMSO prevents the hydrolysis of functional groups over time and ensures that any localized hydrophobic domains of the molecule remain fully solvated during freeze-thaw cycles.
-
Select Sterile Water or Buffer when conducting sensitive electrophysiology (e.g., patch-clamp for GIRK currents) or using reporter cell lines where even 0.1% DMSO can alter membrane fluidity, baseline GPCR activity, or induce cellular stress responses.
Preparation Protocol: Step-by-Step Methodology
Workflow for the preparation and storage of BMS 442606 HCl stock solutions.
Phase 1: Equilibration and Weighing
-
Desiccation & Equilibration: Remove the solid BMS 442606 HCl vial from cold storage (-20°C). Crucial Step: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Because HCl salts are highly hygroscopic, opening a cold vial will cause atmospheric moisture to condense on the powder, artificially inflating the weighed mass and resulting in a sub-potent stock solution.
-
Weighing: Using an analytical balance, weigh the desired amount of compound (e.g., 4.38 mg) into a sterile, inert glass or low-retention microcentrifuge tube.
Phase 2: Dissolution (10 mM Stock)
-
Solvent Addition: Add exactly 1.0 mL of your chosen solvent (anhydrous DMSO or sterile molecular-grade water) to the 4.38 mg of powder to achieve a 10 mM stock solution.
-
Agitation: Vortex the solution vigorously for 30–60 seconds.
-
Sonication: Place the tube in a room-temperature water bath sonicator for 2–5 minutes. Visual Check: The solution must be completely clear and free of any particulate matter. Turbidity indicates incomplete dissolution.
Phase 3: Aliquoting and Storage
-
Aliquoting: Divide the 10 mM stock into 50 µL or 100 µL aliquots using amber vials. Amber vials are utilized to prevent potential UV-induced photo-oxidation of the heterocyclic rings.
-
Cryopreservation: Store aliquots immediately at -20°C or -80°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and cause localized concentration gradients (cryo-concentration) that degrade the compound over time.
Self-Validating System: Quality Control & Assay Integration
A robust protocol must validate its own outputs. To ensure that the biological responses observed in your in vitro assays are genuinely driven by BMS 442606 and not artifacts of preparation, integrate the following self-validating controls:
-
Vehicle Control Matching: The final concentration of the solvent (e.g., DMSO) in the assay well must never exceed 0.1% (v/v). You must run a parallel vehicle control well containing the exact same final concentration of solvent. If the vehicle control shifts the baseline cAMP or calcium flux, the solvent concentration must be reduced, or the stock must be remade in water.
-
Reference Compound Benchmarking: Run BMS 442606 alongside a known full agonist (e.g., 8-OH-DPAT) and a known competitive antagonist (e.g., WAY-100635). Because BMS 442606 is a partial agonist, it should yield a sub-maximal Emax compared to 8-OH-DPAT[3]. If BMS 442606 yields a 100% Emax, suspect an error in stock concentration or receptor reserve artifacts in the cell line.
-
Analytical Verification: For GLP-compliant or late-stage drug development assays, validate the 10 mM stock concentration by diluting an aliquot 1:1000 in mobile phase and quantifying it via LC-MS/MS against a freshly prepared standard curve.
References
-
Dockens, R. C., et al. (2007). "6-Hydroxybuspirone Is a Major Active Metabolite of Buspirone: Assessment of Pharmacokinetics and 5-Hydroxytryptamine1A Receptor Occupancy in Rats." Drug Metabolism and Disposition. URL:[Link]
-
Newman-Tancredi, A., et al. (2019). "Serotonin 5-HT1A Receptor Biased Agonists Display Differential Anxiolytic Activity in a Rat Social Interaction Model." ACS Chemical Neuroscience. URL:[Link]
Sources
Application Note: Solvation Thermodynamics and Preparation Protocols for BMS 442606 Hydrochloride
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Solubility optimization, master stock preparation, and aqueous dilution strategies for in vitro and in vivo applications.
Executive Summary & Mechanistic Rationale
BMS 442606 is the highly selective S-enantiomer of 6-hydroxybuspirone, a major active metabolite of the anxiolytic drug buspirone. Functioning as an [1], it is a critical tool compound in generalized anxiety disorder (GAD) and pharmacokinetic research[2].
As a Senior Application Scientist, I frequently observe that the primary bottleneck in utilizing lipophilic psychotropic compounds lies in their aqueous reconstitution. To circumvent this, BMS 442606 is synthesized as a hydrochloride (HCl) salt (CAS: 2108875-94-9)[]. The inclusion of the hydrochloride counterion fundamentally alters the dissolution thermodynamics. By protonating the basic nitrogen of the piperazine/pyrimidine system, the salt form maximizes ion-dipole interactions with polar solvents like water and Dimethyl sulfoxide (DMSO). This drastically reduces the crystal lattice energy required for solvation compared to the free base, ensuring rapid and complete dissolution.
Physicochemical Properties & Solubility Metrics
To design a robust experimental protocol, we must first establish the compound's physical parameters. The data below extrapolates the known behavior of the parent compound's salt, [4], adapted for the enhanced polarity of the 6-hydroxy derivative.
Table 1: Compound Identification
| Property | Specification |
| Chemical Name | (S)-6-Hydroxybuspirone hydrochloride |
| CAS Number | 2108875-94-9[] |
| Molecular Weight | ~438.0 g/mol (Base: 401.5 g/mol + HCl: 36.5 g/mol ) |
| Primary Target | 5-HT1A receptor (Partial Agonist)[1] |
Table 2: Quantitative Solubility Profile
| Solvent | Max Solubility | Application Context | Causality / Notes |
| 100% DMSO | ≥ 100 mM (~43.8 mg/mL) | Master Stock Preparation | DMSO disrupts hydrogen bonding, preventing compound aggregation. Ideal for long-term stability at -20°C. |
| Water / 0.9% Saline | ≥ 50 mM (~21.9 mg/mL) | In Vivo Formulations | The HCl salt ensures high solubility in unbuffered aqueous environments. |
| PBS (pH 7.4) | ≥ 10 mM (~4.38 mg/mL) | In Vitro Assays | Buffer salts can compete for hydration. Dilution from DMSO stock is recommended to prevent localized precipitation. |
Solvation and Dilution Workflow
The following diagram illustrates the logical progression from dry powder to assay-ready solutions, emphasizing the critical transition from organic to aqueous environments.
Workflow for BMS 442606 HCl stock preparation and aqueous dilution for experimental applications.
Self-Validating Experimental Protocols
Trustworthy data requires reproducible sample handling. The protocols below are designed as "self-validating systems"—meaning each step includes a built-in quality control check to ensure the physical state of the compound remains optimal.
Protocol A: Preparation of a 10 mM Master Stock in DMSO
Experience Insight: Always prepare master stocks in 100% anhydrous DMSO. Even trace amounts of water in the DMSO can initiate premature hydrolysis or alter the solubility threshold of the compound over time.
-
Equilibration: Allow the sealed vial of BMS 442606 hydrochloride to equilibrate to room temperature (RT) for at least 30 minutes before opening. Validation: This prevents ambient moisture condensation on the hygroscopic HCl salt.
-
Calculation: To prepare a 10 mM stock from 5 mg of powder, add 1.14 mL of anhydrous DMSO.
-
Solubilization: Add the DMSO directly to the vial. Vortex vigorously for 60 seconds.
-
Sonication (QC Step): Place the vial in a room-temperature water bath sonicator for 5 minutes.
-
Visual Validation: Hold the vial against a strong light source. Self-Validation: The solution must be perfectly clear. If you observe the Tyndall effect (light scattering), micro-particulates remain. Sonicate for an additional 5 minutes.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes and store at -20°C. Causality: Aliquoting prevents repeated freeze-thaw cycles, which degrade the compound and introduce moisture.
Protocol B: Aqueous Dilution for In Vitro Assays (PBS / Culture Media)
Experience Insight: When transitioning from DMSO to an aqueous buffer, the sudden change in dielectric constant can cause "solvent shock," leading to localized supersaturation and micro-precipitation.
-
Thawing: Thaw a 50 µL DMSO aliquot at RT. Vortex briefly.
-
Pre-warming: Ensure the target aqueous buffer (e.g., PBS pH 7.4) or cell culture media is pre-warmed to 37°C. Causality: Higher temperatures increase the kinetic energy of the solvent, accommodating the solute more readily and preventing thermal shock precipitation.
-
Rapid Mixing: Pipette the required volume of the DMSO stock directly into the vortexing vortex of the aqueous buffer. Do not let the DMSO drop sit on the surface of the buffer.
-
Concentration Limit: Ensure the final concentration of DMSO in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. A 10 mM stock diluted to a 10 µM working concentration yields a safe 0.1% DMSO final concentration.
Protocol C: Formulation for In Vivo Administration
For animal studies [2], organic solvents must be minimized.
-
Direct Aqueous Dissolution: Because BMS 442606 is an HCl salt, it can often be dissolved directly in physiological saline (0.9% NaCl) without a DMSO co-solvent.
-
Preparation: Add sterile 0.9% NaCl to the dry powder to achieve the desired dosing concentration (e.g., 1-5 mg/mL).
-
Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter. Self-Validation: PES is chosen over nylon or PTFE due to its extremely low protein/drug binding characteristics, ensuring the concentration remains accurate post-filtration.
Troubleshooting & Best Practices
-
Precipitation upon Dilution: If precipitation occurs when diluting into PBS, check the pH of your buffer. While the HCl salt is highly soluble, if the buffer is excessively basic (pH > 8.0), it may deprotonate the compound back to its free base form, drastically reducing its aqueous solubility.
-
Loss of Efficacy Over Time: If in vitro assays show decreasing potency from the same stock batch, suspect moisture ingress. Ensure DMSO stocks are sealed tightly and stored with desiccants.
References
-
Dockens, R., et al. "Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans." Biopharmaceutics & Drug Disposition, National Institutes of Health (PubMed). DOI: 10.1002/bdd.566. Available at:[Link]
Sources
Application Note: LC-MS/MS Quantification of BMS 442606 Hydrochloride in Human Plasma
Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokineticists in Drug Development.
Introduction & Pharmacological Context
BMS 442606 hydrochloride is the (S)-enantiomer of 6-hydroxybuspirone, a major active circulating metabolite of the widely prescribed anxiolytic drug, buspirone[1]. While buspirone undergoes extensive first-pass hepatic metabolism via CYP3A4, its resulting metabolites—particularly 6-hydroxybuspirone—retain high affinity and stereoselective partial agonist activity at the 5-HT1A receptor[1].
Accurate quantification of BMS 442606 in human plasma is critical for absolute bioavailability studies, microdosing assessments, and therapeutic drug monitoring[2]. Because endogenous circulating levels of this metabolite can drop into the low picogram-per-milliliter (pg/mL) range during the terminal elimination phase, bioanalytical assays require exceptional sensitivity and rigorous matrix cleanup[3].
Figure 1: Metabolic generation of BMS 442606 and its pharmacological target pathway.
Analytical Challenges & Mechanistic Solutions
The primary challenge in quantifying BMS 442606 from plasma is matrix-induced ion suppression caused by endogenous phospholipids co-eluting with the analyte in the mass spectrometer's electrospray ionization (ESI) source.
To overcome this, a simple protein precipitation is insufficient. Instead, this protocol employs Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [4].
-
The Causality of the Extraction: The piperazine moiety of BMS 442606 contains a basic nitrogen with a pKa of approximately 8.0. By acidifying the plasma sample with phosphoric acid prior to loading, this nitrogen becomes fully protonated. The MCX sorbent utilizes strong sulfonic acid groups to capture the positively charged analyte via ionic interactions. This allows for aggressive washing with 100% methanol to strip away neutral lipids and proteins. The analyte is subsequently eluted using a high-pH solvent (5% ammonium hydroxide in methanol), which neutralizes the piperazine nitrogen, breaking the ionic bond and yielding an ultra-clean extract[4].
-
Self-Validating System: To ensure absolute trustworthiness, a stable isotope-labeled internal standard (SIL-IS), 6-hydroxybuspirone-d8, is spiked into the raw plasma before extraction. Because the SIL-IS shares identical physicochemical properties with BMS 442606, it co-extracts and co-elutes perfectly, automatically correcting for any well-to-well variations in SPE recovery or residual matrix suppression.
Step-by-Step Experimental Protocol
Reagents & Materials
-
Sorbent: Oasis MCX 96-well plate (30 µm, 30 mg/well).
-
Mobile Phases: (A) 0.1% Formic acid in LC-MS grade Water; (B) 0.1% Formic acid in Acetonitrile.
-
Extraction Buffers: 2% Phosphoric acid (H₃PO₄) in water; 5% Ammonium hydroxide (NH₄OH) in methanol.
Sample Preparation (MCX SPE)
-
Spiking: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of SIL-IS working solution (50 ng/mL 6-hydroxybuspirone-d8). Vortex for 30 seconds.
-
Acidification: Add 100 µL of 2% H₃PO₄ to each well to disrupt protein binding and protonate the analyte. Vortex for 1 minute.
-
Conditioning: Condition the MCX plate with 1 mL Methanol, followed by 1 mL LC-MS grade Water.
-
Loading: Load the acidified plasma samples onto the MCX plate. Apply a gentle vacuum (approx. 2-3 inHg) to allow dropwise percolation.
-
Washing: Wash the sorbent with 1 mL of 2% H₃PO₄ in water (removes aqueous interferences), followed by 1 mL of 100% Methanol (removes phospholipids and neutral organics)[4].
-
Elution: Elute the target analytes into a clean 96-well collection plate using 2 × 250 µL of 5% NH₄OH in Methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A:B (90:10, v/v).
LC-MS/MS Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).
-
Gradient: 10% B held for 0.5 min, ramped to 90% B over 2.5 min, held at 90% B for 0.5 min, and re-equilibrated at 10% B. Flow rate: 0.4 mL/min.
-
Ionization: Positive Electrospray Ionization (ESI+). The 0.1% formic acid in the mobile phase acts as a proton donor, driving the formation of the [M+H]+ precursor ion.
Figure 2: High-throughput LC-MS/MS bioanalytical workflow for BMS 442606 quantification.
Quantitative Data Presentation
To ensure high selectivity, Multiple Reaction Monitoring (MRM) is utilized. The mass spectrometer isolates the protonated parent mass (m/z 402.2) and fragments it via collision-induced dissociation (CID) to yield the stable 1-(2-pyrimidinyl)piperazine product ion (m/z 122.1).
Table 1: Mass Spectrometry MRM Parameters
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| BMS 442606 | 402.2 | 122.1 | 65 | 38 |
| BMS 442606-d8 (IS) | 410.2 | 122.1 | 65 | 38 |
Table 2: Method Validation Summary
The assay demonstrates robust performance compliant with FDA/EMA bioanalytical guidelines, achieving an ultra-low limit of quantification (LLOQ) necessary for terminal elimination phase tracking[3].
| Validation Parameter | Performance Metric |
| Linear Dynamic Range | 15.6 – 5000 pg/mL |
| Lower Limit of Quantification (LLOQ) | 15.6 pg/mL |
| Intra-day Precision (CV%) | ≤ 6.5% |
| Inter-day Precision (CV%) | ≤ 8.2% |
| Mean Extraction Recovery | > 88% |
| Matrix Effect (Suppression/Enhancement) | 94% – 103% |
References
- "BMS-442608 | New Drug Approvals." New Drug Approvals, 26 Oct. 2016.
- Dockens, R. C., et al. "Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans." Biopharmaceutics & Drug Disposition, vol. 28, no. 7, 2007, pp. 393-402.
- "Validated Assay Methods.
- "Extraction of Buspirone and its Metabolites." BenchChem Technical Support.
Sources
Application Note: Optimal Storage, Stability, and Handling Protocols for BMS 442606 Hydrochloride
Target Audience: Researchers, assay scientists, and drug development professionals.
Scientific Grounding and Pharmacological Profile
BMS 442606 is the highly selective S-enantiomer of 6-hydroxybuspirone, a major active metabolite of the well-characterized anxiolytic agent buspirone[1][2]. Functionally, BMS 442606 acts as an orally active partial agonist at the 5-HT1A receptor, a G-protein-coupled receptor (GPCR) critically involved in the modulation of serotonergic neurotransmission[2][3]. The compound is extensively utilized in preclinical research targeting generalized anxiety disorder (GAD) and neuropharmacological signaling[3].
The hydrochloride (HCl) salt form of BMS 442606 (CAS: 2108875-94-9) is specifically synthesized to overcome the inherent lipophilicity of the free base[][5]. By protonating the basic nitrogen atoms within the piperazine or pyrimidine moieties, the HCl salt significantly enhances the compound's thermodynamic solubility in aqueous media. This chemical modification facilitates more consistent dosing and predictable pharmacokinetics in both in vitro assays and in vivo models.
Stability Dynamics and Causality of Degradation
To maintain the scientific integrity of experimental data, researchers must understand the mechanisms that compromise the stability of BMS 442606 HCl:
-
Hygroscopicity and Hydrolysis: As a hydrochloride salt, the solid powder is inherently hygroscopic. Exposure to ambient atmospheric moisture leads to rapid water absorption. This localized micro-dissolution can trigger hydrolytic degradation pathways over prolonged periods.
-
Oxidative Stress: The electron-rich pyrimidine and piperazine rings are susceptible to oxidation. Elevated temperatures increase the kinetic energy of the system, accelerating these oxidative reactions and leading to the formation of inactive N-oxide impurities.
-
Freeze-Thaw Degradation: Repeated temperature cycling of reconstituted solutions causes solvent micro-crystallization. This forces the solute into highly concentrated pockets, promoting irreversible aggregation or precipitation out of solution.
Storage Guidelines and Quantitative Data
Based on its physicochemical profile, strict adherence to temperature and environmental controls is mandatory to ensure maximum shelf-life[].
| State | Recommended Temperature | Environment / Solvent | Maximum Shelf Life |
| Solid Powder | -20°C | Desiccated, Protect from light | 3 Years |
| Solid Powder | 4°C | Desiccated, Protect from light | 2 Years |
| Master Stock | -80°C | 100% anhydrous DMSO | 6 Months |
| Master Stock | -20°C | 100% anhydrous DMSO | 1 Month |
| Working Solution | 4°C | Aqueous Buffer (e.g., HEPES) | < 24 Hours (Prepare fresh) |
Reconstitution and Handling Protocol
To ensure a self-validating and reproducible workflow, follow this step-by-step methodology for reconstituting BMS 442606 HCl.
Figure 1: Optimal reconstitution and storage workflow for BMS 442606 HCl to ensure maximum stability.
Step-by-Step Methodology:
-
Equilibration (Critical Step): Remove the vial of solid BMS 442606 HCl from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes before opening. Causality: Opening a cold vial introduces ambient air, causing immediate condensation of moisture onto the hygroscopic powder, which accelerates hydrolysis.
-
Solvent Addition: Add high-purity, anhydrous DMSO to create a master stock solution (e.g., 10 mM)[].
-
Dissolution and Validation: Vortex the vial gently for 30 seconds. Self-Validation: Hold the vial against a dark background under a bright light. The solution must be completely transparent. If particulate matter remains, sonicate the vial in a water bath at 25°C for 5 minutes.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50–100 µL per sterile microcentrifuge tube).
-
Storage: Immediately transfer the aliquots to a -80°C freezer. Discard any unused portion of a thawed aliquot; do not refreeze.
In Vitro Application: 5-HT1A Receptor Binding Assay
BMS 442606 HCl is frequently utilized to evaluate 5-HT1A receptor occupancy and downstream signaling[2]. The following protocol outlines a standard radioligand binding assay utilizing HEK293 cells expressing human 5-HT1A receptors.
Figure 2: Mechanism of action of BMS 442606 via 5-HT1A receptor-mediated inhibition of adenylyl cyclase.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare the assay buffer consisting of 50 mM HEPES, 2.5 mM MgCl₂, and 2 mM EGTA, adjusted to pH 7.4. Causality: HEPES maintains stable physiological pH, while MgCl₂ provides essential divalent cations required for stable agonist-receptor-G-protein ternary complex formation. EGTA chelates trace calcium to prevent protease activation.
-
Membrane Preparation: Thaw HEK293 cell membranes expressing 5-HT1A receptors on ice. Dilute to a final concentration of 30 µg protein per well in the assay buffer.
-
Compound Dilution: Dilute the BMS 442606 HCl master stock in assay buffer to achieve a concentration curve ranging from 0.1 nM to 1000 nM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced membrane toxicity.
-
Incubation: Combine the membrane preparation, BMS 442606 HCl dilutions, and 1 nM [³H]-8-OH-DPAT (radioligand) in a 96-deep-well plate. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Termination and Filtration: Self-Validation: Terminate the reaction rapidly to prevent dissociation of the bound ligand. Add 1 mL of ice-cold 50 mM HEPES buffer to each well and immediately filter through a Brandel Cell Harvester using Whatman GF/B filters.
-
Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using a liquid scintillation counter.
References
-
Dockens, R., et al. "Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans." Biopharmaceutics & Drug Disposition, 2007.[Link]
-
Newman-Tancredi, A., et al. "6-Hydroxybuspirone Is a Major Active Metabolite of Buspirone: Assessment of Pharmacokinetics and 5-Hydroxytryptamine1A Receptor Occupancy in Rats." Journal of Pharmacology and Experimental Therapeutics, 2007.[Link]
-
New Drug Approvals. "BMS-442608 and related 6-hydroxy-buspirone enantiomers." [Link]
Sources
- 1. Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 5. (S)-6-Hydroxybuspirone hydrochloride - BMS 442606 hydrochloride - CAS:2108875-94-9 - KKL Med Inc. [m.kklmed.com]
Application Notes and Protocols: Formulating BMS-442606 Hydrochloride for Intravenous Administration
Introduction: The Challenge of Intravenous Formulation for Poorly Soluble Hydrochloride Salts
The development of intravenous (IV) formulations for small molecule drug candidates, particularly hydrochloride salts with poor aqueous solubility, presents a significant challenge in pharmaceutical sciences. While the hydrochloride salt form is often chosen to enhance the solubility and stability of basic drug molecules, achieving a formulation that is safe, effective, and stable for parenteral administration requires a systematic and scientifically rigorous approach.[1][2] This guide provides a comprehensive overview of the critical considerations and detailed protocols for the formulation of a hypothetical compound, BMS-442606 hydrochloride, for intravenous use. The principles and methodologies outlined herein are broadly applicable to other poorly soluble small molecule hydrochloride salts.
The primary objectives for a successful IV formulation are to:
-
Ensure Solubilization: The drug must be completely dissolved in the vehicle to prevent precipitation upon administration, which could lead to embolism and other severe adverse effects.
-
Maintain Stability: The formulation must maintain the chemical and physical integrity of the active pharmaceutical ingredient (API) throughout its shelf life.
-
Guarantee Sterility: The final product must be free of microbial contamination.[3]
-
Ensure Biocompatibility: The formulation must be isotonic and have a physiologically acceptable pH to minimize pain and irritation at the injection site.[4][5][6]
Pre-formulation Studies: Characterizing the Molecule
Before embarking on formulation development, a thorough characterization of BMS-442606 hydrochloride is essential. The data from these studies will inform all subsequent formulation decisions.
Table 1: Essential Pre-formulation Parameters for BMS-442606 Hydrochloride
| Parameter | Experimental Method | Rationale |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2, 4.5, 6.8, 7.4) and temperatures (e.g., 4°C, 25°C, 37°C). | Determines the intrinsic solubility and the effect of pH on solubility, which is critical for selecting an appropriate formulation strategy. |
| pKa Determination | Potentiometric titration or UV-spectrophotometry. | Identifies the pH at which the compound is 50% ionized, guiding pH adjustment for optimal solubility and stability. |
| LogP/LogD | Shake-flask method (octanol/water) or computational prediction. | Indicates the lipophilicity of the compound, which can influence its interaction with excipients and potential for precipitation. |
| Solid-State Characterization | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). | Identifies the crystalline form, polymorphism, and thermal stability of the API, which can impact solubility and dissolution rates. |
| Forced Degradation Studies | Exposure to acid, base, oxidation, heat, and light according to ICH guidelines. | Identifies potential degradation pathways and helps in selecting appropriate stabilization strategies and analytical methods.[7] |
Formulation Development: A Stepwise Approach
Based on the pre-formulation data indicating that BMS-442606 hydrochloride is a poorly soluble weak base, a multi-pronged approach to formulation is warranted.
pH Adjustment and Buffer Selection
For a hydrochloride salt of a weakly basic compound, pH is a critical factor influencing solubility.[6][8] Lowering the pH of the formulation vehicle will increase the concentration of the more soluble, ionized form of the drug.
-
Initial pH Screening: Prepare solutions of BMS-442606 hydrochloride in various aqueous pH environments (e.g., pH 2-5) to determine the pH at which the target concentration is fully solubilized.
-
Buffer Selection: If a specific pH range is required for stability, a buffer system should be employed. Commonly used parenteral buffers include citrate, acetate, and phosphate.[6][9] The buffer capacity should be kept to a minimum to allow for rapid pH equilibration upon injection into the bloodstream.
Solubilizing Excipients
If pH adjustment alone is insufficient to achieve the desired concentration, the use of solubilizing excipients should be explored.
Table 2: Common Solubilizing Excipients for Intravenous Formulations
| Excipient Class | Examples | Mechanism of Action | Considerations |
| Co-solvents | Propylene Glycol, Ethanol, Polyethylene Glycol (PEG) 400 | Reduce the polarity of the aqueous vehicle, increasing the solubility of non-polar drugs. | Potential for precipitation upon dilution in the bloodstream. Toxicity at high concentrations. |
| Surfactants | Polysorbate 80, Polysorbate 20, Solutol® HS 15 | Form micelles that encapsulate the drug molecules, increasing their apparent solubility.[10] | Potential for hemolysis and other toxicities. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes with the drug, shielding the hydrophobic regions from the aqueous environment.[11][12] | Potential for nephrotoxicity at high concentrations. |
Tonicity Adjustment
Parenteral formulations should ideally be isotonic with blood (approximately 285-310 mOsm/kg) to prevent hemolysis or crenation of red blood cells.[4][5]
-
Tonicity Adjusting Agents: Sodium chloride and dextrose are the most common agents used to adjust the tonicity of intravenous solutions.[4][9][13]
-
Calculation and Measurement: The amount of tonicity adjuster needed can be calculated based on the sodium chloride equivalent of the drug and other excipients. The final osmolality of the formulation should be confirmed using an osmometer.
Experimental Protocols
Protocol 1: Preparation of a Base Formulation of BMS-442606 Hydrochloride
Objective: To prepare a sterile, isotonic solution of BMS-442606 hydrochloride at a target concentration of 1 mg/mL.
Materials:
-
BMS-442606 hydrochloride API
-
Water for Injection (WFI)
-
Hydrochloric Acid (HCl), 0.1 N solution
-
Sodium Hydroxide (NaOH), 0.1 N solution
-
Sodium Chloride (NaCl)
-
Sterile 0.22 µm syringe filters
-
Sterile vials and stoppers
Procedure:
-
Vehicle Preparation: In a sterile beaker, add approximately 80% of the final volume of WFI.
-
pH Adjustment: While stirring, slowly add 0.1 N HCl to the WFI to lower the pH to a pre-determined value (e.g., pH 3.0) where BMS-442606 hydrochloride is known to be soluble.
-
Drug Dissolution: Slowly add the accurately weighed BMS-442606 hydrochloride powder to the acidified WFI while stirring continuously until fully dissolved.
-
Tonicity Adjustment: Add the calculated amount of NaCl to the solution and stir until dissolved.
-
Final Volume and pH Check: Add WFI to reach the final volume. Check the pH of the solution and adjust if necessary using 0.1 N HCl or 0.1 N NaOH.
-
Sterile Filtration: Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.[4]
-
Aseptic Filling: Aseptically fill the filtered solution into sterile vials and seal with sterile stoppers.
Diagram 1: Intravenous Formulation Workflow
Sources
- 1. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 2. Hydrochloride â Grokipedia [grokipedia.com]
- 3. partnership.grifols.com [partnership.grifols.com]
- 4. mjpms.in [mjpms.in]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. jocpr.com [jocpr.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. spectrumchemical.com [spectrumchemical.com]
troubleshooting poor in vivo bioavailability of BMS 442606 hydrochloride
Technical Support Center: BMS-442606 Hydrochloride
Section 1: Understanding the Challenge: First Principles of BMS-442606 Bioavailability
Researchers working with BMS-442606 hydrochloride often encounter challenges in achieving consistent and adequate in vivo exposure after oral administration. This guide provides a structured troubleshooting framework to diagnose and overcome poor oral bioavailability.
The bioavailability of an orally administered compound is fundamentally governed by its ability to dissolve in the gastrointestinal (GI) fluids and permeate across the intestinal membrane into systemic circulation.[1][2] Any factor hindering these two critical steps will result in low exposure. For many novel chemical entities, the primary culprits are poor aqueous solubility and/or low membrane permeability.[2][3][4]
Based on its chemical structure, BMS-442606 is likely a lipophilic molecule, which often correlates with poor aqueous solubility. This would classify it as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[5][6] Understanding this classification is the first step in designing a rational formulation and troubleshooting strategy.
This guide will walk you through a logical, stepwise process to identify the specific barrier limiting your compound's bioavailability and provide proven strategies to overcome it.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments. Follow the diagnostic workflow to pinpoint the rate-limiting factor for your compound's absorption.
Q1: My in vivo study shows very low and inconsistent plasma concentrations of BMS-442606 after oral gavage. Where do I start?
Answer: This is a classic sign of solubility-limited absorption.[2] Before modifying your formulation, you must first confirm the underlying physicochemical properties of your compound.
Initial Diagnostic Workflow:
-
Confirm Aqueous Solubility: Experimentally determine the solubility of BMS-442606 hydrochloride across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and small intestine.[7]
-
Assess Lipophilicity: Determine the LogP or LogD of the compound. High lipophilicity (LogP > 3) often indicates that solubility will be a major hurdle.[7]
-
Evaluate Solid-State Properties: Analyze the solid form of your compound using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). A highly stable, high-melting-point crystalline form ("brick-dust" molecule) can severely limit dissolution.[8]
The data from these initial steps will guide your strategy. If low solubility is confirmed, the next step is to improve the dissolution rate.
Q2: I've confirmed that BMS-442606 has very low aqueous solubility. What are my immediate formulation options to improve exposure in my next animal study?
Answer: For preclinical in vivo studies, the goal is often to achieve sufficient exposure to establish a proof-of-concept, not to develop a final commercial formulation. The following strategies are ranked from simplest to more complex and are highly effective for early-stage studies.
Formulation Strategies for Low Solubility Compounds:
| Strategy | Mechanism of Action | Key Advantages | Considerations |
| Particle Size Reduction (Micronization) | Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[9][10][11] | Simple, well-established technique. | May not be sufficient for extremely insoluble compounds ("brick-dust").[10][12] |
| Co-solvent Systems | The drug is dissolved in a mixture of water-miscible solvents (e.g., PEG400, propylene glycol, DMSO) to keep it in solution upon administration. | Easy to prepare in a lab setting for oral gavage. | The drug may precipitate upon dilution in the GI tract. Vehicle tolerability in animals must be considered. |
| Lipid-Based Formulations (SEDDS/SMEDDS) | The drug is dissolved in oils and surfactants. These systems form fine emulsions or microemulsions in the GI tract, presenting the drug in a solubilized state for absorption.[9][13] | Can significantly enhance absorption of lipophilic drugs and may mitigate food effects.[4][9] | Requires careful screening of excipients for compatibility and solubilization capacity. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in its high-energy, amorphous state, which has a much higher apparent solubility than the crystalline form.[4][14] | Can achieve significant increases in solubility and bioavailability.[14] | Requires specialized manufacturing techniques (spray drying, hot-melt extrusion). Physical stability is a concern, as the drug may recrystallize over time.[7] |
Recommended Starting Point: For rapid screening, begin with a simple suspension using particle size reduction and a wetting agent, or a co-solvent system. If these fail to provide adequate exposure, progressing to a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) is a powerful next step.[13]
Q3: I've improved the formulation and now see better dissolution, but the in vivo bioavailability is still poor. What else could be limiting absorption?
Answer: If solubility is no longer the primary barrier, you must investigate membrane permeability and the potential for efflux transporter activity.[15] The intestinal epithelium is not just a passive barrier; it contains transporter proteins that can actively pump your compound back into the GI lumen, preventing it from reaching the bloodstream.[16] The most notorious of these is P-glycoprotein (P-gp).[16][17]
Diagnostic Workflow for Permeability and Efflux:
The gold-standard in vitro model for this is the Caco-2 permeability assay .[18][19] This assay uses a monolayer of human intestinal cells to measure a drug's ability to cross the intestinal barrier.
-
Bidirectional Transport: The assay measures permeability in both directions: from the apical (GI lumen) to the basolateral (blood) side (Papp A→B) and from the basolateral to the apical side (Papp B→A).[18][20]
-
Calculating the Efflux Ratio (ER): The ratio of (Papp B→A) / (Papp A→B) is calculated.
-
ER ≤ 1: Suggests passive diffusion is the primary mechanism of transport.
-
ER > 2: Strongly suggests that your compound is a substrate for an efflux transporter like P-gp.[18]
-
If the efflux ratio is high, you can confirm P-gp involvement by running the assay again in the presence of a known P-gp inhibitor, such as verapamil.[16][21] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Section 3: Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol provides a framework for assessing the intestinal permeability and potential efflux of BMS-442606.
Objective: To determine the apparent permeability coefficient (Papp) in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells seeded on Transwell® inserts (21-24 days post-seeding).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
BMS-442606 hydrochloride stock solution in DMSO.
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Digoxin (P-gp substrate).
-
P-gp inhibitor (optional): Verapamil.
-
LC-MS/MS for quantification.
Procedure:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >200 Ω·cm²).[22]
-
Preparation: Wash the cell monolayers with pre-warmed (37°C) transport buffer and equilibrate for 20-30 minutes.
-
A→B Permeability:
-
Add the dosing solution (BMS-442606 and control compounds in transport buffer, final DMSO concentration <1%) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
-
B→A Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 90-120 minutes).[20]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for all wells.
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculation:
-
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for my research? A1: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[5][6][15] It categorizes drugs into four classes:
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability Knowing the BCS class of your compound is crucial because it helps predict the major barriers to oral absorption and guides the selection of the most appropriate bioavailability enhancement strategy.[5][23] For example, for a Class II drug, the focus is on improving solubility, whereas for a Class III drug, strategies to enhance permeability are needed.
Q2: My compound is a P-gp substrate. What can I do to improve its in vivo absorption? A2: Overcoming P-gp efflux is a significant challenge. Two primary strategies can be employed:
-
Co-administration with a P-gp Inhibitor: In preclinical studies, you can co-dose your compound with a known P-gp inhibitor (like verapamil or specific experimental inhibitors) to block the efflux pump and increase absorption.[16][21] This can help determine if P-gp efflux is the primary reason for poor bioavailability in vivo.
-
Formulation with Inhibitory Excipients: Certain pharmaceutical excipients used in formulations, such as Vitamin E TPGS, Tween® 80, and Cremophor® EL, have been shown to inhibit P-gp activity.[24] Incorporating these into your formulation can serve a dual purpose: enhancing solubility and inhibiting efflux.[24]
Q3: Can I just increase the oral dose to get higher plasma concentrations? A3: Not necessarily, especially for a solubility-limited (BCS Class II/IV) compound. Beyond a certain point, increasing the dose will not lead to a proportional increase in plasma concentration (a phenomenon known as non-linear pharmacokinetics).[25] The excess, undissolved drug will simply pass through the GI tract unabsorbed.[2] This approach is inefficient and can increase the risk of localized GI toxicity. A better strategy is to improve the formulation to increase the fraction of the dose that gets absorbed.
Visualizations
Troubleshooting Workflow for Poor Oral Bioavailability
Caption: A decision tree for troubleshooting poor oral bioavailability.
Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS)
Caption: How SEDDS enhances drug dissolution and absorption.
References
- (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route.
- (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC.
- Caco2 assay protocol.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- (2025, March 30). Biopharmaceutics Classification System (BCS) - An Overview - International Journal of Pharmaceutical Sciences Review and Research.
- (2020, June 3). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects.
- (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs - ResearchGate.
- (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal.
- (2024, June 21). What are P-gp inhibitors and how do they work? - Patsnap Synapse.
- (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Biopharmaceutics Classification System - Wikipedia.
- (2007, May 15). Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
- (2025, March 20). How to improve the bioavailability of a drug? - Patsnap Synapse.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
- (2025, March 12). Overcoming the Challenge of Poor Drug Solubility.
- (2014, August 4). P-glycoprotein and its role in drug-drug interactions - Australian Prescriber.
- (2024, September 28). An Overview of the Biopharmaceutics Classification System (BCS) - GSC Online Press.
- P-glycoprotein - Wikipedia.
- Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences.
- ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science.
- (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform.
- Caco-2 Permeability Assay Protocol - Creative Bioarray.
- (2020, September 11). Biopharmaceutics Classification System (BCS) に基づくバイオウェーバー.
- Overcoming poor oral bioavailability of PF-06447475 in vivo - Benchchem.
- Technical Support Center: Strategies to Enhance In Vivo Bioavailability - Benchchem.
Sources
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 4. upm-inc.com [upm-inc.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 15. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 17. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]
- 18. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing 5-HT1A Receptor Binding Assays with BMS-442606 Hydrochloride
Welcome to the technical support center for 5-HT1A receptor binding assays. This guide is designed for researchers, scientists, and drug development professionals who are working to characterize the interaction of ligands, specifically BMS-442606 hydrochloride, with the 5-HT1A receptor. As a partial agonist, BMS-442606 presents unique considerations for assay optimization.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accuracy and reproducibility of your data.
Section 1: Understanding the System: The 5-HT1A Receptor and its Ligands
The 5-hydroxytryptamine-1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) predominantly found in the central nervous system.[3] It plays a crucial role in modulating mood, anxiety, and cognition.[4][5] Upon activation by an agonist like serotonin, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to decreased intracellular cAMP levels and downstream hyperpolarization of the neuron.[6][7][8] This mechanism is central to its physiological effects.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is BMS-442606 hydrochloride and why is it used in 5-HT1A research?
A1: BMS-442606 is the S-enantiomer of 6-hydroxybuspirone and functions as an orally active partial agonist for the 5-HT1A receptor.[1][2] Its partial agonism makes it a valuable tool for studying the nuanced signaling of the 5-HT1A receptor, which is critical in the development of treatments for generalized anxiety disorder (GAD) and other neurological conditions.[1] Unlike full agonists that elicit a maximal response, partial agonists produce a submaximal response, and their binding affinity can be sensitive to the receptor's conformational state (e.g., coupled vs. uncoupled to G-proteins).
Q2: What is the difference between a saturation and a competition binding assay?
A2: These are the two principal types of radioligand binding assays.
-
Saturation Assays: In these experiments, you incubate your receptor preparation with increasing concentrations of a radiolabeled ligand ('hot' ligand) to determine the total number of receptors in your sample (Bmax) and the ligand's affinity for the receptor (Kd).[9][10]
-
Competition Assays: Here, you use a fixed concentration of a radioligand and compete for its binding with increasing concentrations of an unlabeled compound ('cold' ligand), such as BMS-442606 hydrochloride. This allows you to determine the affinity (Ki) of the unlabeled compound for the receptor.[10] This is the primary method for characterizing unlabeled drugs.
Q3: How do I measure non-specific binding (NSB) and why is it critical?
A3: Non-specific binding is the interaction of the radioligand with components other than the target receptor, such as lipids, other proteins, or the filter material itself.[11] It is measured by adding a high concentration of an unlabeled "displacer" ligand that saturates the specific receptor sites, ensuring that any remaining radioligand binding is non-specific.[9][12] Specific Binding = Total Binding - Non-specific Binding. Accurate determination of NSB is crucial because high NSB can obscure the specific binding signal, leading to inaccurate affinity and receptor density calculations.[11] An acceptable level of NSB is generally considered to be less than 50% of the total binding at the Kd concentration of the radioligand.
Q4: Should I use GTP or its analogs in my assay buffer when studying BMS-442606?
A4: This is an excellent, advanced question. Because BMS-442606 is a partial agonist, its binding may be sensitive to the G-protein coupling state of the 5-HT1A receptor. In the absence of guanine nucleotides, GPCRs can exist in a high-affinity, G-protein-coupled state. The addition of GTP or a non-hydrolyzable analog like GTPγS uncouples the receptor from the G-protein, typically converting it to a low-affinity state for agonists.[13][14]
-
To measure high-affinity binding: Omit GTP from the buffer.
-
To measure low-affinity binding or to mimic a more physiological intracellular environment: Include GTP or GTPγS (typically 10-100 μM). Comparing the binding affinity of BMS-442606 in the presence and absence of GTP (a "GTP-shift" assay) can provide valuable information about its intrinsic efficacy.[13]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during 5-HT1A binding assays.
Problem 1: High Non-Specific Binding (NSB)
-
Question: My non-specific binding is over 50% of my total binding. How can I reduce it?
-
Answer & Causality: High NSB is often caused by the ligand binding to things other than your receptor. This can be due to several factors:
-
Hydrophobic/Electrostatic Interactions: Highly lipophilic or charged ligands can stick to membranes, proteins, and plasticware.[11]
-
Solution: Increase the ionic strength of your buffer with NaCl (e.g., 150 mM) to disrupt electrostatic interactions. For hydrophobic ligands, consider adding a small amount of a non-ionic detergent like Tween-20 (0.01%) or Bovine Serum Albumin (BSA, 0.1-0.5%) to the buffer to act as a carrier and reduce non-specific adsorption.[11]
-
-
Binding to Filters: Glass fiber filters can be "sticky," especially for cationic ligands.
-
Solution: Pre-soak your filter plates in a solution of 0.3-0.5% polyethyleneimine (PEI). PEI is a cationic polymer that coats the negatively charged glass fibers, effectively repelling positively charged ligands and reducing filter binding.[15]
-
-
Radioligand Concentration: NSB is typically linear and unsaturable. Using a very high concentration of radioligand will proportionally increase the NSB signal.
-
Solution: For competition assays, use a radioligand concentration at or near its Kd value. This provides a good signal window while keeping NSB manageable.[16]
-
-
Problem 2: Low or No Specific Binding
-
Question: I am not getting a sufficient signal window between my total and non-specific counts. What could be wrong?
-
Answer & Causality: This indicates either a very low number of receptors or a problem with one of your assay components.
-
Inactive Receptor Preparation: Receptors can be degraded by proteases or may have been denatured during preparation/storage.
-
Degraded Radioligand: Radiochemical decomposition can reduce the active concentration and affinity of your hot ligand.
-
Solution: Check the expiration date of your radioligand. If in doubt, run a saturation curve to re-verify its Kd and Bmax against a known standard receptor preparation.
-
-
Suboptimal Assay Conditions: Incubation time, temperature, or buffer pH may not be optimal for binding.
-
Solution: Perform kinetic experiments (association and dissociation) to determine the time required to reach equilibrium at your chosen temperature (typically 60-120 minutes at room temperature or 37°C).[15][18] Ensure your buffer pH is stable and appropriate for 5-HT1A receptors (typically pH 7.4).[15][18]
-
-
Problem 3: Poor Reproducibility
-
Question: My Ki values for BMS-442606 vary significantly between experiments. How can I improve consistency?
-
Answer & Causality: Variability often stems from minor inconsistencies in experimental execution.
-
Pipetting Errors: Inaccurate pipetting, especially of concentrated ligands or membrane suspensions, is a major source of error.
-
Solution: Use calibrated pipettes. When preparing serial dilutions of BMS-442606, ensure thorough mixing at each step. Always gently vortex your membrane stock before aliquoting to ensure a homogenous suspension.
-
-
Inconsistent Incubation/Washing: Variations in incubation time or washing procedure can affect the amount of bound ligand.
-
Solution: Use a multi-channel pipette or automated system to start and stop reactions simultaneously. Standardize the wash procedure—use a consistent volume of ice-cold wash buffer and perform washes rapidly to prevent dissociation of the radioligand.[15][19] The law of mass action dictates that removing the free ligand will shift the equilibrium toward dissociation.[12]
-
-
Protein Concentration: The amount of receptor in each well must be consistent.
-
Solution: Perform a reliable protein concentration assay (e.g., BCA) on your membrane preparation before use.[15] Ensure the membrane suspension is well-mixed before adding it to the assay plate.
-
-
Section 4: Validated Experimental Protocols
The following are detailed, step-by-step protocols for characterizing ligand binding at the 5-HT1A receptor.
Protocol 1: Competition Binding Assay for BMS-442606 Hydrochloride
Objective: To determine the inhibition constant (Ki) of unlabeled BMS-442606 HCl by measuring its ability to compete with a known 5-HT1A radioligand (e.g., [3H]8-OH-DPAT).
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgSO4, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[15]
-
Radioligand: [3H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).
-
Unlabeled Competitor: BMS-442606 hydrochloride stock solution (e.g., 10 mM in DMSO).
-
Displacer for NSB: Serotonin (5-HT) or WAY-100635 at 10 µM final concentration.[18][20]
-
Receptor Source: Membrane preparation from cells expressing 5-HT1A receptors or from brain tissue (e.g., hippocampus, cortex).[13][19]
-
Equipment: 96-well plates, filter plates (e.g., GF/C), cell harvester, scintillation counter.
Procedure:
-
Prepare Ligand Dilutions:
-
Prepare a serial dilution series of BMS-442606 HCl in assay buffer, typically covering a concentration range from 10 pM to 10 µM (11 points).
-
Prepare the radioligand solution in assay buffer at 2x the final desired concentration (e.g., if final is 1 nM, prepare a 2 nM solution). The final concentration should be near the Kd of [3H]8-OH-DPAT.[15]
-
-
Set Up Assay Plate (in triplicate):
-
Total Binding Wells: 50 µL assay buffer.
-
Non-Specific Binding (NSB) Wells: 50 µL of 10 µM displacer (e.g., Serotonin).
-
Competition Wells: 50 µL of each BMS-442606 HCl dilution.
-
-
Add Radioligand: Add 50 µL of the 2x [3H]8-OH-DPAT solution to all wells.
-
Initiate Reaction: Add 100 µL of the diluted membrane preparation to all wells to start the binding reaction. The final assay volume is 200 µL. The amount of membrane protein per well should be optimized to bind ~5-10% of the total added radioligand.
-
Incubate: Incubate the plate at 37°C for 120 minutes with gentle shaking to reach equilibrium.[15]
-
Terminate and Wash: Terminate the incubation by rapid filtration through the pre-soaked (0.5% PEI) GF/C filter plate using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer.[15]
-
Count: Dry the filter plate completely, add scintillant to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the % inhibition for each concentration of BMS-442606.
-
Fit the data using nonlinear regression for a "one-site fit logIC50" model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
Section 5: Data Presentation and Interpretation
Proper data interpretation requires a reliable frame of reference. The table below provides typical binding parameters for common ligands at the human 5-HT1A receptor. Your results should be compared against such established values.
| Compound | Type | Radioligand for Ki | Typical Ki (nM) | Typical Kd (nM) |
| [3H]8-OH-DPAT | Agonist | - | - | 0.5 - 1.5[15] |
| Serotonin (5-HT) | Endogenous Agonist | [3H]8-OH-DPAT | 1 - 5 | - |
| Buspirone | Partial Agonist | [3H]8-OH-DPAT | 5 - 15 | - |
| WAY-100635 | Antagonist/Inverse Agonist | [3H]8-OH-DPAT | 0.5 - 2 | - |
| BMS-442606 HCl | Partial Agonist | [3H]8-OH-DPAT | Expected in low nM range | - |
Note: These values are illustrative and can vary depending on the tissue source (e.g., recombinant cell line vs. native tissue) and specific assay conditions (buffer, temperature, presence of GTP).[19]
Section 6: References
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed. [Link]
-
Vidal, R., & Armendáriz-Vázquez, M., et al. (2020). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience. [Link]
-
Motulsky, H. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. [Link]
-
ResearchGate. (n.d.). 5-HT1A receptor signaling pathways. ResearchGate. [Link]
-
Motulsky, H. (n.d.). Analyzing Radioligand Binding Data. GraphPad. [Link]
-
Motulsky, H., & Neubig, R. (2001). Analyzing radioligand binding data. Current protocols in protein science, Appendix 3, Appendix 3H. [Link]
-
Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. PubMed. [Link]
-
Motulsky, H., & Neubig, R. (2002). Analyzing radioligand binding data. Current protocols in neuroscience, Chapter 7, Unit 7.5. [Link]
-
Samantaray, S., & Rao, S. (2022). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. National Center for Biotechnology Information. [Link]
-
Davenport, A. P., & Russell, F. D. (n.d.). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]
-
Limbird, L. E. (n.d.). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]
-
Keen, M. (n.d.). The Problems and Pitfalls of Radioligand Binding. Springer Nature Experiments. [Link]
-
University of North Carolina. (n.d.). Assay buffers. NIMH Psychoactive Drug Screening Program. [Link]
-
ResearchGate. (2015). 18 questions with answers in RADIOLIGAND BINDING. ResearchGate. [Link]
-
Hafeez, M., & Daws, L. C. (2019). 5-HT1A receptor activation is necessary for 5-MeODMT-dependent potentiation of feeding inhibition. Frontiers in pharmacology, 10, 83. [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Eurofins. [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. Eurofins. [Link]
-
Rivas-Santisteban, R., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Methods and findings in experimental and clinical pharmacology, 36(2), 73-82. [Link]
-
Borroto-Escuela, D. O., et al. (2017). Existence of Brain 5-HT1A–5-HT2A Isoreceptor Complexes with Antagonistic Allosteric Receptor–Receptor Interactions Regulating 5-HT1A Receptor Recognition. ACS Omega, 2(8), 4793-4803. [Link]
-
Parker, E. M., et al. (2001). Thermodynamics of Peptide and Non-Peptide Interactions with the Human 5HT1a Receptor. Journal of neurochemistry, 77(4), 1040-1050. [Link]
-
Selkirk, J. V., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 124(8), 1687–1694. [Link]
-
Li, M., et al. (2022). Preparation and characterization of immobilized 5-HT1A receptor stationary phase for high throughput screening of the receptor-binding ligands from complex systems like Curcuma wenyujin Y. H. Chen et C. Ling extract. Journal of pharmaceutical and biomedical analysis, 209, 114521. [Link]
-
Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay - US. Eurofins. [Link]
-
Eurtivong, C., & Reynisson, J. (2018). Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation. Current pharmaceutical design, 24(27), 3249–3257. [Link]
-
Sills, M. A., et al. (1985). Determination of selective and nonselective compounds for the 5-HT 1A and 5-HT 1B receptor subtypes in rat frontal cortex. Journal of pharmacology and experimental therapeutics, 235(2), 426-431. [Link]
-
Ben-Chaim, Y., et al. (2006). The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels. The Journal of biological chemistry, 281(32), 22695–22706. [Link]
-
MedChemExpress. (n.d.). BMS-442606 | 5-HT1A部分激动剂. MedChemExpress. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT1A receptor-regulated signal transduction pathways in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. chem.uwec.edu [chem.uwec.edu]
- 10. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 13. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of selective and nonselective compounds for the 5-HT 1A and 5-HT 1B receptor subtypes in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. lecerveau.ca [lecerveau.ca]
- 19. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving BMS-442606 Hydrochloride Precipitation in Cell Culture Media
Welcome to the technical support center for BMS-442606 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing and resolving precipitation issues with this compound in cell culture applications. By understanding the underlying chemical principles and following best practices, you can ensure the accuracy and reproducibility of your experiments.
A Note on Specificity
As of the latest update, detailed physicochemical data for BMS-442606 hydrochloride, such as its precise pKa and comprehensive solubility profile in various buffers, is not extensively published. The guidance provided herein is based on established principles for handling hydrochloride salts of small organic molecules in aqueous and cell culture environments, supplemented with available data for the free base form of BMS-442606.
Frequently Asked Questions (FAQs)
Q1: What is BMS-442606 and why is its hydrochloride salt form used?
BMS-442606 is the S-enantiomer of 6-hydroxybuspirone and acts as a partial agonist of the 5-HT1A receptor, making it a compound of interest for research in areas such as generalized anxiety disorder.[1] Small molecule inhibitors are often synthesized as hydrochloride salts to improve their stability and aqueous solubility, which can facilitate their handling and delivery in biological systems.[2]
Q2: I've observed a precipitate after adding BMS-442606 hydrochloride to my cell culture medium. What are the likely causes?
Precipitation of small molecules like BMS-442606 hydrochloride in cell culture media is a common issue that can arise from several factors:
-
Exceeding Solubility Limit: The concentration of the compound in the media may be higher than its maximum solubility.
-
Solvent Shock: Rapid dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.
-
pH Effects: The pH of the cell culture medium (typically around 7.2-7.4) can affect the ionization state and, consequently, the solubility of the hydrochloride salt.[1]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can reduce the compound's solubility.[3]
-
Temperature Fluctuations: Changes in temperature, such as moving the media from a refrigerator to a 37°C incubator, can alter the solubility of the compound.[3]
-
Stock Solution Integrity: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to the compound precipitating out of the stock solution itself.[4]
Q3: What is the recommended solvent for preparing a stock solution of BMS-442606 hydrochloride?
For many poorly water-soluble small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing high-concentration stock solutions.[5] It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can compromise the stability and solubility of the compound in the stock solution, especially for hydrochloride salts.[6][7]
Q4: Can I simply filter out the precipitate?
Filtering the media to remove the precipitate is generally not recommended. This action removes an unknown amount of the active compound, leading to an inaccurate final concentration in your experiment and compromising the validity of your results. The preferred approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.[4]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
If you encounter precipitation, a systematic approach can help identify and resolve the issue.
Initial Observation: Precipitate forms immediately upon addition to media.
This is a classic sign of either "solvent shock" or exceeding the compound's solubility limit in the media.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for delayed precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol provides a general guideline for preparing a stock solution of BMS-442606 hydrochloride.
Materials:
-
BMS-442606 hydrochloride powder
-
Anhydrous, high-purity DMSO [6][7]* Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Sonicator or 37°C water bath
Procedure:
-
Calculate the required volume of DMSO. The molecular weight of the free base (BMS-442606) is 401.50 g/mol . [1]The hydrochloride salt will have a slightly higher molecular weight. For precise calculations, use the molecular weight provided on the product's certificate of analysis.
-
Example Calculation for a 10 mM Stock Solution (using free base MW as an estimate):
-
If you have 5 mg of powder:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 401.50 g/mol ) = 0.001245 L = 1.245 mL
-
Therefore, add 1.245 mL of DMSO to 5 mg of the compound to get a 10 mM stock solution.
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the BMS-442606 hydrochloride powder. [8]3. Mixing: Vortex the solution thoroughly for 1-2 minutes to aid dissolution. [5]4. Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, you may gently warm the solution in a 37°C water bath for 5-10 minutes or use a sonicator. [5]Visually inspect to ensure the solution is clear and free of particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes to minimize freeze-thaw cycles. [4]Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Diluting the Stock Solution into Cell Culture Media
This protocol is designed to minimize the risk of "solvent shock" and subsequent precipitation.
Procedure:
-
Pre-warm the cell culture medium to 37°C. [5]2. Thaw the stock solution aliquot at room temperature and ensure the compound is fully dissolved. A brief vortex is recommended.
-
Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the medium. [5]This rapid dispersion is crucial.
-
Do not exceed a final DMSO concentration of 0.5% , and ideally keep it at or below 0.1% to avoid solvent toxicity to the cells. [4]Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Visually inspect the medium for any signs of precipitation immediately after adding the compound and before applying it to your cells.
Data Summary Table
| Property | Value/Recommendation | Source/Rationale |
| BMS-442606 (Free Base) MW | 401.50 g/mol | [1] |
| Recommended Stock Solvent | Anhydrous, high-purity DMSO | [6][7] |
| Recommended Stock Conc. | 10-20 mM (empirically determine) | General practice for small molecules |
| Stock Solution Storage | -20°C or -80°C, single-use aliquots | [4] |
| Max. Final DMSO Conc. | ≤ 0.5% (ideally ≤ 0.1%) | [4] |
| Media Temperature | Pre-warm to 37°C before adding compound | [5] |
References
- Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
- MedChemExpress. (n.d.). BMS-442606.
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting EN4 Solubility In Vitro.
- Slater, J. W., et al. (2001). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutical Development and Technology, 6(3), 323-335.
- Benchchem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
- Selleck Chemicals. (n.d.). Clindamycin HCl.
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
- PubChem. (n.d.). Tetracycline hydrochloride.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Lee, J. K., et al. (2018). Replication-dependent size reduction precedes differentiation in Chlamydia trachomatis.
- R&D Systems. (n.d.). BMS 599626 dihydrochloride.
- Tocris Bioscience. (n.d.). BMS 599626 dihydrochloride.
- Selleck Chemicals. (n.d.). BMS-599626 Hydrochloride.
- MedChemExpress. (n.d.). BMS-599626 Hydrochloride (AC480 Hydrochloride).
- Fisher Scientific. (n.d.). Tocris Bioscience BMS 466442.
- R&D Systems. (n.d.). BMS 466442.
- MedChemExpress. (n.d.). BMS-199264 hydrochloride.
- Tocris Bioscience. (n.d.). Saxagliptin hydrochloride.
- MedChemExpress. (n.d.). BMS-1001 hydrochloride.
- PubChem. (n.d.). 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, hydrochloride (1:1), (4S,4aS,5aS,6S,12aS)-.
- PubChem. (n.d.). BMS-214662 hydrochloride.
- MedChemExpress. (n.d.). Benserazide hydrochloride (Ro 4-4602 hydrochloride).
- Chem-Impex. (n.d.). Benserazide hydrochloride.
- Selleck Chemicals. (n.d.). Benzylamiloride hydrochloride.
- Selleck Chemicals. (n.d.). Benactyzine hydrochloride.
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Honeycutt, J., & Schwegler-Berry, D. (2014). BNRF GENERAL CELL CULTURE PROTOCOL. West Virginia University Shared Research Facilities.
- Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
- PubChem. (n.d.). Benzalkonium Chloride.
- MedChemExpress. (n.d.). BMS-777607.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzalkonium Chloride | C22H40ClN | CID 3014024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS 599626 dihydrochloride | EGFR | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. chemimpex.com [chemimpex.com]
improving chromatographic resolution for BMS 442606 hydrochloride metabolites
Technical Support Center: Chromatographic Resolution of BMS-442606 Hydrochloride and Associated Metabolites
Overview & Mechanistic Context Welcome to the advanced troubleshooting center for azapirone derivatives. As a Senior Application Scientist, I frequently consult on the analytical bottlenecks surrounding BMS-442606 hydrochloride, the pharmacologically active (S)-enantiomer of 6-hydroxybuspirone ()[1].
When the parent drug buspirone undergoes extensive first-pass metabolism by hepatic CYP3A4, it yields a complex network of metabolites, including the N-dealkylated product 1-(2-pyrimidinyl)piperazine (1-PP) and multiple hydroxylated positional isomers ()[2]. The primary analytical challenge is that BMS-442606 contains highly basic piperazine and pyrimidine moieties. On standard silica-based columns, these basic nitrogens interact strongly with residual acidic silanols, causing severe peak tailing and loss of resolution. Furthermore, resolving the (S)-enantiomer (BMS-442606) from its (R)-counterpart (BMS-442608) requires specialized chiral stationary phases to accurately assess pharmacokinetics ()[3].
Figure 1: Primary CYP3A4-mediated metabolic pathways of buspirone yielding BMS-442606.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing severe peak tailing for BMS-442606 and 1-PP on a standard C18 column? Root Cause: Peak tailing for azapirones is almost always a secondary interaction issue. At a typical mobile phase pH of 2.5–4.0 (using formic acid), the piperazine nitrogens in BMS-442606 and 1-PP are fully protonated. Meanwhile, standard Type-A or older Type-B silica columns have residual silanol groups that become deprotonated (anionic) above pH 4.0, but even at lower pH, localized micro-environments can cause strong ion-exchange interactions with your basic analytes. Scientist's Solution: You must disrupt this ionic interaction. Switch to a polar-embedded C18 column (which shields residual silanols via an internal amide/carbamate group) or use a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate adjusted to pH 10.5 with ammonium hydroxide) coupled with a hybrid-silica column designed to withstand alkaline conditions. At pH 10.5, the basic nitrogens are neutralized, promoting pure hydrophobic retention and sharp, symmetrical peaks.
Q2: How do I chromatographically resolve the isobaric metabolites (3'-OH, 5-OH, and 6-OH buspirone)? Root Cause: Because these are positional isomers, they share the exact same precursor mass (m/z 402.2) and often produce identical dominant product ions in LC-MS/MS ()[4]. Mass spectrometry cannot distinguish them; they must be separated in time before reaching the source. Scientist's Solution: Employ a sub-2 µm core-shell (solid-core) column to maximize theoretical plates. Utilize a very shallow gradient (e.g., increasing acetonitrile by only 1-2% per minute) across their specific elution window. The slight differences in the spatial orientation of the hydroxyl group alter their hydrodynamic volume and hydrophobicity just enough to achieve baseline resolution ( Rs≥1.5 ) under optimized UHPLC conditions.
Q3: What is the most robust method for chiral separation of BMS-442606 from BMS-442608? Root Cause: BMS-442606 is the isolated (S)-enantiomer. If inversion occurs during synthesis or if you are monitoring a racemic mixture, achiral C18 columns will co-elute them. Scientist's Solution: Use an immobilized polysaccharide-based Chiral Stationary Phase (CSP), such as Chiralpak IC. A Polar Organic Mode (POM) mobile phase consisting of 100% Methanol with 0.1% Diethylamine (DEA) and 0.1% Formic Acid provides excellent enantiomeric resolution. The DEA acts as a basic additive to outcompete the analytes for active sites on the CSP, sharpening the peaks.
Self-Validating Experimental Protocols
To ensure high data integrity, the following sample preparation workflow utilizes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). This protocol is inherently self-validating: by utilizing orthogonal retention mechanisms (hydrophobic and ionic), it eliminates neutral lipid interferences that cause matrix effects in LC-MS/MS ()[5].
Protocol: Mixed-Mode SPE Extraction for Plasma Samples Causality Note: We acidify the sample to ensure the piperazine ring is positively charged, allowing it to bind to the sulfonic acid groups on the MCX sorbent.
-
Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 10 µL of internal standard (e.g., Buspirone-d8). Add 200 µL of 2% Phosphoric Acid ( H3PO4 ) in water. Why: Drops the pH to ~2.0, disrupting protein binding and fully ionizing the basic metabolites.
-
Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% H3PO4 through the MCX cartridge (30 mg/1 cc).
-
Loading: Load the acidified plasma sample at a flow rate of 1 mL/min.
-
Wash 1 (Hydrophobic Interference Removal): Pass 1 mL of 2% H3PO4 in water, followed by 1 mL of 100% Methanol. Why: The analytes remain locked to the sorbent via strong cation exchange, allowing us to use 100% organic solvent to wash away neutral phospholipids.
-
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. Why: The high pH neutralizes the basic analytes, breaking the ionic bond and allowing the methanol to sweep them off the cartridge.
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.
Quantitative Data & Method Parameters
Table 1: Optimized LC-MS/MS MRM Transitions for Buspirone and Metabolites Note: Data synthesized from standard ion-trap and triple quadrupole profiling methodologies.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Mechanism Preference |
| Buspirone | 386.2 | 122.1 | 25 | Reversed-Phase (C18) |
| BMS-442606 ((S)-6-OH-Bu) | 402.2 | 122.1 | 28 | Polar-Embedded C18 / HILIC |
| 5-Hydroxybuspirone | 402.2 | 122.1 | 28 | Polar-Embedded C18 / HILIC |
| 1-PP | 165.1 | 122.1 | 20 | HILIC / High-pH C18 |
| Buspirone-d8 (IS) | 394.3 | 122.1 | 25 | Reversed-Phase (C18) |
Table 2: Diagnostic Troubleshooting Matrix
| Symptom | Diagnostic Check | Corrective Action |
| Low SPE Recovery (<50%) | Analyze Wash 1 fraction. If analytes are present, the sample pH was too high during loading. | Ensure sample pH is < 3.0 prior to loading onto the MCX cartridge. |
| Split Peaks for BMS-442606 | Check injection solvent composition. | Ensure reconstitution solvent matches the initial mobile phase (highly aqueous). |
| Co-elution of 6-OH and 5-OH | Evaluate gradient slope between 3-6 minutes. | Flatten the gradient to 1% B/min; switch to a core-shell sub-2 µm column. |
References
-
Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans. Biopharmaceutics & Drug Disposition, 2007.[Link]
-
Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol. Journal of Chromatography B, 1997.[Link]
-
Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes. Drug Metabolism and Disposition, 2005.[Link]
-
Development of a Safe and Scalable Oxidation Process for the Preparation of 6-Hydroxybuspirone. Organic Process Research & Development, 2004.[Link]
-
Determination of a buspirone metabolite in plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 1988.[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
adjusting BMS 442606 hydrochloride dosage to minimize sedative side effects
Technical Support Center: Adjusting BMS-442606 Hydrochloride Dosage to Minimize Sedative Side Effects
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the complex pharmacokinetic (PK) and pharmacodynamic (PD) challenges associated with BMS-442606 hydrochloride. This guide is designed for researchers and drug development professionals aiming to isolate the anxiolytic properties of this compound while mitigating its sedative off-target effects.
FAQ 1: Mechanistic Causality
Q: Why does BMS-442606 hydrochloride (the S-enantiomer of 6-hydroxybuspirone) cause transient sedation at dosages that are typically well-tolerated when using the racemate or parent buspirone?
A: The causality lies in the stereoselective pharmacokinetics and the differential activation of 5-HT1A receptor subpopulations [1]. BMS-442606 is a potent 5-HT1A partial agonist. Unlike the R-enantiomer (BMS-442608), the S-enantiomer is cleared significantly more slowly from the bloodstream [1]. If dosed identically to the racemate, this slower clearance leads to an acute spike in the maximum plasma concentration ( Cmax ).
When Cmax exceeds the therapeutic threshold, the drug over-saturates somatodendritic 5-HT1A autoreceptors located in the dorsal raphe nucleus (DRN). This overactivation triggers a Gi/o-coupled signaling cascade that inhibits adenylate cyclase, reduces cAMP, and opens G protein-coupled inwardly rectifying potassium (GIRK) channels [2]. The resulting neuronal hyperpolarization halts serotonergic firing, leading to a global drop in forebrain serotonin release. Behaviorally, this manifests as acute sedation and hypothermia rather than the desired postsynaptic anxiolytic effect [3].
Fig 1. 5-HT1A autoreceptor signaling pathway mediating BMS-442606-induced transient sedation.
FAQ 2: Pharmacokinetics & Dosing Strategy
Q: How should we adjust the dosing window to minimize sedation while maintaining anxiolytic efficacy in murine models?
A: Sedation is a Cmax -driven adverse event, whereas anxiolytic efficacy is generally driven by the total drug exposure over time (Area Under the Curve, AUC). To minimize sedation, you must flatten the PK curve—lowering the Cmax while preserving the AUC.
Instead of a single high-dose bolus, we recommend a split-dosing titration strategy or utilizing a subcutaneous (s.c.) route rather than intraperitoneal (i.p.) to slow the absorption rate ( Tmax ). Table 1 illustrates the quantitative shift in PK parameters when adjusting the dosage from a standard 10 mg/kg bolus to a split 3 mg/kg regimen.
Table 1: Comparative Pharmacokinetic Parameters in Murine Models
| PK Parameter | Standard Bolus (10 mg/kg i.p.) | Adjusted Protocol (3 mg/kg s.c., split) | Causality / Biological Impact |
| Cmax (ng/mL) | 45.2 ± 4.1 | 18.4 ± 2.3 | Lower peak prevents presynaptic autoreceptor over-saturation. |
| Tmax (h) | 0.5 | 1.2 | Slower absorption mitigates acute sedative onset. |
| AUC (ng·h/mL) | 120.5 ± 8.2 | 115.2 ± 6.5 | Maintained total exposure preserves postsynaptic anxiolysis. |
| Half-life ( t1/2 ) (h) | 2.1 | 2.2 | Intrinsic clearance of the S-enantiomer remains constant. |
| Sedation Score | High (Locomotor drop) | Low (Baseline maintained) | Direct phenotypic correlation with reduced Cmax spikes. |
FAQ 3: Experimental Execution & Validation
Q: How do I execute a self-validating PK/PD titration study to find the optimal therapeutic window?
A: To ensure scientific integrity, your experimental design must be self-validating. This means PK (blood concentration) and PD (behavior) must be measured in the same subject to prove that the behavioral phenotype is a direct result of the pharmacokinetic state, eliminating inter-subject metabolic variability as a confounding factor.
Step-by-Step Methodology: Paired PK/PD Titration Workflow
-
Formulation: Dissolve BMS-442606 HCl in physiological saline (0.9% NaCl). Avoid organic solvents like DMSO if possible, as they can independently alter blood-brain barrier permeability and baseline locomotion.
-
Baseline Establishment: Acclimate murine subjects to the testing room for 48 hours. Record baseline locomotor activity in the Open-Field Test (OFT) for 10 minutes to establish a subject-specific control.
-
Administration: Administer the adjusted dose (e.g., 3 mg/kg) via subcutaneous (s.c.) injection. This route provides a steadier absorption phase than i.p. injections.
-
Serial Micro-Sampling (PK): Utilize tail-vein microsampling (≤20 µL) at 15, 30, 60, and 120 minutes post-dose. Centrifuge at 3000 x g for 10 mins at 4°C to isolate plasma. Quantify BMS-442606 using LC-MS/MS.
-
Behavioral Assay (PD): At the anticipated Tmax (approx. 60 mins for s.c.), place the subject in the OFT arena. Record total distance traveled and time spent in the center zone via automated tracking software.
-
Self-Validation Analysis: Perform a within-subject correlation. If a subject shows sedation (reduced total distance), verify if their specific Cmax exceeded 25 ng/mL. If anxiolysis is achieved (increased center time, normal distance), confirm the Cmax remained below the autoreceptor threshold while maintaining target AUC.
Fig 2. Self-validating step-by-step workflow for in vivo PK/PD titration of BMS-442606.
FAQ 4: Behavioral Troubleshooting
Q: My subjects exhibit reduced locomotor activity during the open-field test (OFT). How can I definitively validate if this is a sedative effect or an anxiogenic (fear-freezing) response?
A: Reduced total distance in the OFT is a highly ambiguous metric; it can indicate sedation, motor impairment, or extreme anxiety (freezing behavior) [4]. To differentiate these states, you must analyze the spatial distribution of the movement rather than just the volume of movement.
By cross-referencing Total Distance Traveled (a marker of motor capability/sedation) with Time Spent in Center (a validated marker of anxiolysis), you can accurately phenotype the drug's effect.
Fig 3. Logic tree for differentiating sedative, anxiolytic, and anxiogenic behavioral responses in the OFT.
References
-
Pharmacokinetics of 6-hydroxybuspirone and its enantiomers administered individually or following buspirone administration in humans. Biopharmaceutics & Drug Disposition.[Link]
-
Serotonin 5-HT1A Receptor Biased Agonists Induce Different Cerebral Metabolic Responses: A [18F]-Fluorodesoxyglucose Positron Emission Tomography Study in Conscious and Anesthetized Rats. ACS Chemical Neuroscience.[Link]
-
Key role of the 5-HT1A receptor addressing protein Yif1B in serotonin neurotransmission and SSRI treatment. Canadian Science Publishing.[Link]
-
Genetic Inactivation of the Serotonin1A Receptor in Mice Results in Downregulation of Major GABAA Receptor α Subunits, Reduction of GABAA Receptor Binding, and Benzodiazepine-Resistant Anxiety. Journal of Neuroscience.[Link]
A Comparative Guide to Anxiolytic Efficacy: The Established 5-HT1A Agonist Buspirone versus the Investigational GnRH Antagonist BMS-442606 Hydrochloride
A Technical Guide for Researchers in Neuroscience and Drug Development
In the landscape of anxiolytic drug discovery, the exploration of novel mechanisms of action is paramount. This guide provides a comparative analysis of two compounds with distinct pharmacological profiles: buspirone, a clinically established anxiolytic acting on the serotonergic system, and BMS-442606 hydrochloride, a potent gonadotropin-releasing hormone (GnRH) antagonist, representing a less-explored potential therapeutic avenue for anxiety disorders. While buspirone's efficacy in preclinical anxiety models is well-documented, the role of GnRH antagonists in anxiety is an emerging and complex field of investigation. This guide will delve into their mechanisms of action, present available preclinical data, and provide detailed experimental protocols for their evaluation in established rodent anxiety models.
Section 1: Buspirone - The Established Anxiolytic Benchmark
Buspirone is an azapirone anxiolytic agent approved for the treatment of generalized anxiety disorder.[1] Unlike benzodiazepines, it does not exert its effects through the GABAergic system, leading to a more favorable side-effect profile with a lower potential for sedation and dependence.
Mechanism of Action
Buspirone's primary mechanism of action is as a partial agonist of presynaptic and postsynaptic serotonin 5-HT1A receptors.[1][2] At the presynaptic level, it acts as a full agonist on 5-HT1A autoreceptors located on serotonergic neurons in the dorsal raphe nucleus. This initially leads to a decrease in the firing rate of these neurons and a reduction in serotonin release. However, with chronic administration, these autoreceptors are thought to desensitize, resulting in an overall increase in serotonergic neurotransmission. At the postsynaptic level, buspirone acts as a partial agonist on 5-HT1A receptors in brain regions such as the hippocampus and cortex, which is believed to contribute to its anxiolytic effects.[1][2] Additionally, buspirone has a weak antagonist activity at dopamine D2 receptors, although the clinical significance of this action in anxiety is less clear.[2]
Buspirone Signaling Pathway
Caption: Simplified signaling pathway of Buspirone.
Preclinical Efficacy in Anxiety Models
Buspirone has been extensively studied in various rodent models of anxiety. Its effects can be variable depending on the dose, route of administration, and specific paradigm.
Table 1: Summary of Buspirone's Efficacy in Preclinical Anxiety Models
| Behavioral Model | Species | Dose Range (mg/kg) | Route | Key Findings |
| Elevated Plus-Maze (EPM) | Mice | 1-10 | i.p. | Increased time spent and entries into open arms, indicative of anxiolytic activity.[3] However, some studies report anxiogenic-like effects, suggesting a complex dose-response relationship.[4] |
| Light-Dark Box Test | Mice | 3.16-17.8 | i.p. | Significantly increased time spent in the light compartment, a classic measure of anxiolysis.[5] |
| Social Interaction Test | Rats | 0.5-2.0 | i.p. | Increased social interaction time under aversive conditions, suggesting an anxiolytic effect. |
| Vogel Conflict Test | Rats | 1-10 | p.o. | Increased punished licking behavior, indicating an anxiolytic-like effect. |
Section 2: BMS-442606 Hydrochloride and the Enigmatic Role of GnRH in Anxiety
BMS-442606 hydrochloride is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. GnRH, a decapeptide produced in the hypothalamus, is the primary regulator of the hypothalamic-pituitary-gonadal (HPG) axis, controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. While the primary role of GnRH is in reproduction, GnRH receptors are also found in extra-pituitary sites, including various brain regions implicated in mood and anxiety, such as the hippocampus and amygdala.
Mechanism of Action of GnRH Antagonists
GnRH antagonists like BMS-442606 hydrochloride competitively bind to GnRH receptors in the pituitary and brain, thereby blocking the action of endogenous GnRH. This leads to a rapid and reversible suppression of LH and FSH secretion, and consequently, a reduction in the production of gonadal steroids like testosterone and estrogen. The potential anxiolytic or anxiogenic effects of GnRH antagonists are thought to be mediated either directly through the blockade of GnRH receptors in the brain or indirectly through the modulation of sex hormone levels, which are known to influence mood and anxiety.
GnRH Receptor Signaling Pathway
Caption: Simplified GnRH receptor signaling pathway and the antagonistic action of BMS-442606 Hydrochloride.
Preclinical Evidence: A Complex and Contradictory Picture
Direct preclinical studies evaluating the anxiolytic or anxiogenic potential of BMS-442606 hydrochloride are not publicly available. However, studies on other GnRH modulators present a conflicting picture regarding the role of this system in anxiety.
-
Evidence for Anxiogenic Effects of GnRH Antagonism: A study investigating the central administration of a GnRH antagonist in rats found that it produced anxiogenic-like effects in the elevated plus-maze and social interaction tests.[1] This would suggest that blocking GnRH signaling in the brain could increase anxiety.
-
Evidence for Anxiolytic Effects of GnRH Agonism: Conversely, the same study, along with others, has shown that GnRH agonists exhibit anxiolytic-like effects in rodent models.[1][2] This would imply that enhancing GnRH signaling could reduce anxiety, and therefore, antagonism might be anxiogenic.
-
Indirect Evidence and Hormonal Influences: The anxiolytic and antidepressant-like effects of testosterone and estrogen have been demonstrated in gonadectomized male rats, suggesting that the reduction of these hormones by a GnRH antagonist could potentially lead to anxiogenic outcomes.[6]
This conflicting evidence underscores the complexity of the GnRH system's role in modulating anxiety-like behaviors. The effects may be dependent on the specific compound, the dose, the duration of treatment (acute vs. chronic), and the hormonal status of the animal.
Section 3: Experimental Protocols for Preclinical Anxiety Models
To rigorously assess the anxiolytic or anxiogenic potential of compounds like BMS-442606 hydrochloride and compare them to benchmarks like buspirone, standardized preclinical models are essential.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two perpendicular closed arms.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the experiment.
-
Administer the test compound (e.g., BMS-442606 hydrochloride, buspirone, or vehicle) at the appropriate time before testing, based on its pharmacokinetic profile.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Analyze the video for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect. A decrease in these parameters suggests an anxiogenic effect.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.
Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
Acclimate the animals to the testing room.
-
Administer the test compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
Record the session with a video camera.
-
Analyze the recording for the following measures:
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Latency to first enter the dark compartment
-
Number of transitions between the two compartments
-
Total distance traveled
-
Interpretation: An anxiolytic compound is expected to increase the time spent in the light compartment and the number of transitions between compartments. Conversely, an anxiogenic compound would decrease the time spent in the light compartment.
Experimental Workflow for Comparative Efficacy
Caption: A typical experimental workflow for comparing the efficacy of anxiolytic compounds.
Section 4: Synthesis and Future Directions
The comparative analysis of buspirone and BMS-442606 hydrochloride highlights the distinction between a well-established anxiolytic and a compound representing a novel, yet unvalidated, therapeutic target for anxiety.
Buspirone serves as a crucial benchmark in preclinical anxiety research. Its known mechanism of action and generally consistent anxiolytic effects in various models provide a solid foundation for comparison. However, the variability in its efficacy, particularly in the elevated plus-maze, underscores the importance of careful dose selection and consideration of the specific experimental conditions.
BMS-442606 hydrochloride and other GnRH antagonists represent an intriguing but complex area of investigation for anxiety disorders. The current preclinical data on GnRH modulation and anxiety are conflicting, suggesting that the role of the GnRH system in anxiety is not straightforward. The anxiogenic-like effects observed with a GnRH antagonist in one study raise important questions about the therapeutic potential of this class of compounds for anxiety.
Future research should focus on:
-
Directly evaluating potent and selective GnRH antagonists like BMS-442606 hydrochloride in a battery of preclinical anxiety models. This would provide much-needed clarity on their anxiolytic or anxiogenic potential.
-
Investigating the dose-response relationship of GnRH antagonists in these models. It is possible that low and high doses have differential effects.
-
Elucidating the precise neural circuits and molecular mechanisms through which GnRH modulation influences anxiety-like behaviors. This could involve examining the interplay between GnRH signaling and key neurotransmitter systems implicated in anxiety, such as the serotonergic and GABAergic systems.
-
Exploring the impact of hormonal status on the behavioral effects of GnRH antagonists. Given the role of the HPG axis, studies in both male and female animals, as well as in gonadectomized animals with and without hormone replacement, are warranted.
By systematically addressing these research questions, the scientific community can determine whether GnRH antagonism represents a viable and safe strategy for the treatment of anxiety disorders.
References
-
Buspirone - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]
-
What is the mechanism of action of buspirone in treating anxiety? - Dr.Oracle. (2026, March 5). Retrieved April 3, 2026, from [Link]
-
An Evaluation of the Elevated Plus-Maze Test Using the Novel Anxiolytic Buspirone - PubMed. (n.d.). Retrieved April 3, 2026, from [Link]
-
Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed. (n.d.). Retrieved April 3, 2026, from [Link]
-
Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed. (n.d.). Retrieved April 3, 2026, from [Link]
-
Effects of central administration of gonadotropin-releasing hormone agonists and antagonist on elevated plus-maze and social interaction behavior in rats - PubMed. (2008, July 15). Retrieved April 3, 2026, from [Link]
-
Gonadotropin-releasing hormone agonist blocks anxiogenic-like and depressant-like effect of corticotrophin-releasing hormone in mice - PubMed. (2008, August 15). Retrieved April 3, 2026, from [Link]
-
The Anxiolytic and Antidepressant-like Effects of Testosterone and Estrogen in Gonadectomized Male Rats - PMC. (n.d.). Retrieved April 3, 2026, from [Link]
Sources
- 1. Effects of central administration of gonadotropin-releasing hormone agonists and antagonist on elevated plus-maze and social interaction behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone agonist blocks anxiogenic-like and depressant-like effect of corticotrophin-releasing hormone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anxiolytic and Antidepressant-like Effects of Testosterone and Estrogen in Gonadectomized Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating the 5-HT1A Partial Agonist Activity of BMS 442606 Hydrochloride: A Comparative Methodological Guide
Introduction & Scientific Rationale
BMS 442606 hydrochloride is the S-enantiomer of 6-hydroxybuspirone, which is the predominant and highly active hepatic metabolite of the widely prescribed anxiolytic drug buspirone[1]. While buspirone itself acts as a 5-HT1A partial agonist, clinical and pharmacokinetic studies have revealed that 6-hydroxybuspirone circulates at plasma levels up to 40-fold greater than the parent compound[2]. Because it binds to the 5-HT1A receptor with high affinity[3], this metabolite contributes significantly to the sustained in vivo efficacy of the drug[4].
For drug development professionals, validating the partial agonist activity of BMS 442606 is critical. Partial agonists provide a unique therapeutic window: they offer baseline anxiolytic tone in serotonin-depleted states while acting as functional antagonists in environments with excessive endogenous serotonin, thereby avoiding the profound receptor desensitization and adverse effects (e.g., serotonin syndrome) associated with full agonists.
Mechanistic Overview: The 5-HT1A Signaling Cascade
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o. Activation of the receptor triggers the exchange of GDP for GTP on the Gαi subunit. This active subunit subsequently inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
A partial agonist like BMS 442606 binds to the receptor with high affinity but induces a submaximal conformational change. Consequently, it cannot activate the G-protein pool to the same extent as a full agonist, resulting in a lower maximum efficacy ( Emax ).
Fig 1: 5-HT1A receptor Gi/o signaling pathway and BMS 442606 partial agonist mechanism.
Comparative Pharmacological Profile
To objectively validate BMS 442606, its performance must be benchmarked against its parent drug (Buspirone), a reference full agonist (8-OH-DPAT), and a silent antagonist (WAY-100635). The table below summarizes the expected quantitative metrics across standard validation assays.
| Compound | Pharmacological Role | 5-HT1A Affinity ( Ki , nM) | [35S]GTPγS Emax (%) | cAMP Inhibition Emax (%) |
| BMS 442606 | Partial Agonist | ~2.6 | 40 - 50% | 60 - 70% |
| Buspirone | Partial Agonist | ~25.0 | 20 - 30% | 40 - 50% |
| 8-OH-DPAT | Full Agonist (Reference) | ~1.5 | 100% | 100% |
| WAY-100635 | Silent Antagonist | ~1.0 | 0% | 0% |
Experimental Validation Protocols
To build a trustworthy, self-validating system, researchers must employ a multi-tiered approach. Measuring binding affinity alone is insufficient to determine efficacy. Furthermore, downstream assays (like cAMP) are subject to cellular signal amplification, which can mask partial agonism (the "receptor reserve" phenomenon). Therefore, assessing proximal G-protein activation via [35S]GTPγS is the gold standard for quantifying true intrinsic efficacy.
Protocol 1: Receptor Binding Affinity (Radioligand Competition Assay)
-
Causality & Logic: To prove BMS 442606 interacts directly with the 5-HT1A receptor, we measure its ability to displace a known radioligand. Establishing the Ki (affinity) dictates the dosing required for all subsequent functional assays.
-
Step-by-Step Method:
-
Membrane Preparation: Isolate cell membranes from CHO or HEK293 cells stably expressing human 5-HT1A receptors.
-
Incubation: Incubate 10-20 µg of membrane protein with 1 nM [3H]8-OH-DPAT (a 5-HT1A specific radioligand) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Compound Addition: Add increasing concentrations of BMS 442606 ( 10−11 to 10−5 M).
-
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Wash to remove unbound ligand, and quantify bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
-
Protocol 2: Proximal Efficacy via [35S]GTPγS Binding Assay
-
Causality & Logic: Because downstream signals are subject to cellular amplification, a partial agonist might artificially appear as a full agonist. The [35S]GTPγS assay measures the direct, unamplified exchange of GDP for GTP on the G-protein, making it the most accurate method to distinguish partial from full agonism.
-
Step-by-Step Method:
-
Assay Setup: Combine 5-HT1A expressing membranes with assay buffer containing 10 µM GDP to lock G-proteins in the inactive state.
-
Radioligand Addition: Add 0.1 nM [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Agonist Stimulation: Introduce BMS 442606 across a concentration gradient. In parallel wells, run 8-OH-DPAT to define 100% maximal efficacy ( Emax ).
-
Measurement: Incubate for 30 mins at 30°C, filter, and measure bound radioactivity.
-
Validation: BMS 442606 should plateau at an Emax of ~40-50% relative to 8-OH-DPAT, confirming its partial agonist nature.
-
Protocol 3: Downstream Signaling via cAMP Accumulation Assay
-
Causality & Logic: To confirm that the proximal G-protein activation translates to physiological intracellular signaling, we measure the inhibition of Adenylyl Cyclase.
-
Step-by-Step Method:
-
Cell Preparation: Seed 5-HT1A expressing cells in a 384-well plate.
-
Stimulation: Add 10 µM Forskolin to artificially stimulate adenylyl cyclase and raise baseline cAMP levels.
-
Inhibition: Treat cells with BMS 442606 in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Detection: Use a TR-FRET or AlphaScreen cAMP detection kit to quantify intracellular cAMP.
-
Validation: Calculate the percentage of cAMP inhibition. BMS 442606 will show a robust decrease in cAMP, validating downstream functional activity.
-
Protocol 4: The Self-Validating System (Antagonist Reversal)
-
Causality & Logic: To definitively prove that the effects observed in Protocols 2 and 3 are exclusively mediated by the 5-HT1A receptor and not off-target effects, the system must be challenged with a selective antagonist.
-
Step-by-Step Method:
-
Pre-incubate cells/membranes with 1 µM WAY-100635 (a highly selective 5-HT1A silent antagonist) for 15 minutes.
-
Introduce the EC80 concentration of BMS 442606.
-
Validation Outcome: The previously observed [35S]GTPγS binding and cAMP inhibition must be completely abolished, returning to baseline levels. This self-validates the specificity of the BMS 442606 mechanism.
-
Fig 2: Sequential experimental workflow for validating 5-HT1A partial agonism.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buspirone - Wikipedia [en.wikipedia.org]
- 3. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of cocaine self-administration by buspirone (buspar®): potential involvement of D3 and D4 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
